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  • Product: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
  • CAS: 856859-52-4

Core Science & Biosynthesis

Foundational

The N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold: Discovery, Synthesis, and Therapeutic Evolution

Executive Summary The compound N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS No.: 856859-52-4) represents a highly privileged heterocyclic building block in modern medicinal chemistry. Characterized by its fused bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS No.: 856859-52-4) represents a highly privileged heterocyclic building block in modern medicinal chemistry. Characterized by its fused bicyclic core, this scaffold has been instrumental in the development of highly selective Phosphodiesterase 4 (PDE4) inhibitors and novel kinase inhibitors (such as FGFR modulators). This technical guide explores the historical discovery of the pyrazolo[3,4-b]pyridine core, the mechanistic rationale behind its pharmacological efficacy, and the self-validating synthetic protocols required to generate its derivatives.

Historical Context and Discovery

The pharmacological utility of the pyrazolo[3,4-b]pyridine scaffold was first recognized in the 1970s. Early research by E.R. Squibb & Sons explored 4-amino derivatives of pyrazolo[3,4-b]pyridines as central nervous system (CNS) depressants, anxiolytics, and anti-inflammatory agents[1]. First-generation compounds like cartazolate and etazolate demonstrated significant biological activity by increasing intracellular concentrations of adenosine-3',5'-cyclic monophosphate (cAMP)[1].

However, the true breakthrough occurred when researchers identified that these compounds exerted their effects primarily through the inhibition of the PDE4 enzyme[2]. The historical challenge with early PDE4 inhibitors, such as Rolipram, was their dose-limiting emetic side effects (nausea and vomiting), driven by their affinity for the High-Affinity Rolipram Binding State (HARBS) in the CNS[3].

To overcome this, medicinal chemists iteratively modified the pyrazolo[3,4-b]pyridine core. The introduction of specific alkylations at the 4-amino position—specifically the N-methyl moiety—proved critical. This functionalization altered the steric vector of the molecule, allowing it to probe the solvent-filled regions of the PDE4 catalytic pocket. This structural evolution culminated in the discovery of advanced clinical candidates like GSK356278 , a potent, brain-penetrant PDE4 inhibitor with a vastly superior therapeutic index compared to early-generation drugs[3]. Beyond PDE4, the N-methylated scaffold has recently been repurposed as a core structural motif in tricyclic Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology and myeloproliferative diseases[4].

Pharmacological Mechanisms and Causality

The biological efficacy of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives is rooted in precise molecular interactions.

PDE4 Inhibition and the cAMP Pathway

PDE4 enzymes specifically hydrolyze cAMP, a critical intracellular second messenger[2]. By blocking PDE4, pyrazolo[3,4-b]pyridine derivatives elevate cAMP levels, which subsequently activates Protein Kinase A (PKA). PKA phosphorylation cascades lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and the upregulation of anti-inflammatory mediators (e.g., IL-10)[5].

Causality of the N-Methyl Group: The N-methyl substitution at the 4-position is not merely a structural filler. It actively dictates the rotational freedom of the amine and influences the trajectory of subsequent functional groups. This precise positioning allows the molecule to interact favorably with the bivalent metal ions (Zn²⁺/Mg²⁺) and conserved glutamine residues in the PDE4 active site, while avoiding steric clashes that lead to HARBS-mediated emesis[3][5].

Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Derivatives Inhibitor->PDE4 Inhibits Response Anti-inflammatory & Neuroprotective Effects PKA->Response Phosphorylation Cascade

Fig 1: Mechanism of PDE4 inhibition by pyrazolo[3,4-b]pyridine derivatives in the cAMP pathway.

Quantitative Pharmacological Data

The structural refinement from early inhibitors to pyrazolo[3,4-b]pyridine derivatives demonstrates a clear optimization of potency and isoform selectivity.

Compound / ScaffoldPrimary TargetIC₅₀ / pIC₅₀Therapeutic IndicationClinical Status
Rolipram PDE4 (HARBS dominant)~1.0 nMDepression, InflammationDiscontinued (Emesis)
Roflumilast PDE4 (General)~0.8 nMCOPDApproved
GSK356278 PDE4B / PDE4D1.58 nM / 2.00 nMAnxiety, CognitionPhase I / Preclinical
FGFR Inhibitor Derivatives FGFR1-4 Tyrosine KinasesVariable (Sub-nanomolar)Cancer, Skeletal DisordersPreclinical / Patent Phase

(Data synthesized from pharmacological evaluations of PDE4 and FGFR inhibitors[3][4][5])

Chemical Synthesis & Methodology

The synthesis of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine core relies on a self-validating sequence of condensation, halogenation, and nucleophilic aromatic substitution (SNAr)[6]. The protocol below outlines the fundamental workflow.

Step-by-Step Experimental Protocol

Step 1: Condensation and Cyclization

  • Procedure: React 1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., diethyl ethoxymethylenemalonate) in a high-boiling solvent (such as diphenyl ether or glacial acetic acid). Heat the mixture to ~130°C–150°C for 4 to 6 hours.

  • Causality: The initial attack of the exocyclic amine on the electrophile forms an intermediate enamine. High thermal energy is required to overcome the activation barrier for the secondary intramolecular cyclization onto the pyrazole ring nitrogen, thermodynamically driving the formation of the fused 4-hydroxy-1H-pyrazolo[3,4-b]pyridine core.

Step 2: Halogenation (Activation of the 4-Position)

  • Procedure: Suspend the 4-hydroxy intermediate in neat phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack reagent in situ. Reflux the mixture at 105°C for 3 hours. Quench carefully over crushed ice and neutralize to isolate the product.

  • Causality: The 4-hydroxy intermediate exists primarily in its stable pyridone tautomer, rendering the 4-position unreactive to direct amination. POCl₃ converts the oxygen into a superior leaving group (chloride), re-aromatizing the pyridine ring and highly activating the 4-position for subsequent nucleophilic attack.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in an alcoholic solvent (e.g., ethanol or isopropanol). Add an excess of methylamine (typically as a 33% solution in ethanol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Heat the sealed reaction vessel to 80°C for 12 hours.

  • Causality: The pyrazolo[3,4-b]pyridine core is highly electron-deficient due to the electron-withdrawing nature of the multiple ring nitrogens. This resonance effect stabilizes the Meisenheimer complex intermediate, allowing a relatively mild nucleophile like methylamine to efficiently displace the chloride, yielding the final N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold.

Synthesis Step1 1H-Pyrazol-5-amine + 1,3-Dielectrophile Step2 Thermal Condensation & Cyclization Step1->Step2 Step3 4-Hydroxy-1H-pyrazolo [3,4-b]pyridine Step2->Step3 Step4 Chlorination (POCl3, Reflux) Step3->Step4 Step5 4-Chloro-1H-pyrazolo [3,4-b]pyridine Step4->Step5 Step6 SNAr Amination (Methylamine) Step5->Step6 Product N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Step6->Product

Fig 2: Step-by-step synthetic workflow of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold.

Future Perspectives in Drug Development

The N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold continues to be a cornerstone in rational drug design. Its ability to be easily derivatized at the 1-, 5-, and 6-positions allows medicinal chemists to fine-tune pharmacokinetic properties, such as brain penetrance and metabolic stability[6]. As research progresses into allosteric modulation of PDE4 and highly selective kinase inhibition, this versatile building block will remain critical in developing next-generation therapeutics for neurodegenerative diseases, chronic inflammation, and oncology.

References

  • Source: Google Patents (WO2004056823A1)
  • Source: ACS Publications (J. Med. Chem.)
  • Source: ResearchGate (J. Pharmacol. Exp. Ther.)
  • Source: PMC (Int J Mol Sci)
  • Source: ACS Publications (Org. Process Res. Dev.)
  • Source: Google Patents (US9611267B2)

Sources

Exploratory

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine chemical structure elucidation

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Comprehensive Technical Guide to Chemical Structure Elucidation Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Comprehensive Technical Guide to Chemical Structure Elucidation

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in modern drug discovery, particularly in the development of potent kinase inhibitors targeting TAM, MET, and MutT Homologue 1 (MTH1) pathways[1]. Precise structural elucidation of its derivatives is critical for establishing structure-activity relationships (SAR). This whitepaper provides an in-depth, authoritative guide to the synthesis and multi-modal spectroscopic elucidation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4)[2]. By integrating Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating framework for confirming regiochemistry and electronic architecture.

Structural Anatomy and Electronic Properties

The core of the molecule consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The standard IUPAC numbering convention assigns N1 and N2 to the pyrazole nitrogens, and N7 to the pyridine nitrogen. The regioselective attachment of the N-methylamine group at the C4 position fundamentally alters the electronic landscape of the pyridine ring. The +M (resonance) electron-donating effect of the exocyclic amine lone pair heavily influences the adjacent nuclear shielding environments, which serves as the primary basis for NMR-driven structural confirmation.

G Core 1H-Pyrazolo[3,4-b]pyridine Core Pyrazole Pyrazole Ring (N1, N2, C3) Core->Pyrazole Pyridine Pyridine Ring (C4, C5, C6, N7) Core->Pyridine Subst N-Methylamine Group (Attached at C4) Pyridine->Subst C4 Regioselectivity

Fig 1: Structural hierarchy and numbering convention of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Synthesis Workflow & Causality

The synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[3]. The starting material, 4-chloro-1H-pyrazolo[3,4-b]pyridine, features a highly electrophilic C4 carbon due to the inductive electron withdrawal by the adjacent bridgehead and the N7 pyridine nitrogen.

Causality of Experimental Design: While standard SNAr reactions on simple pyridines can be sluggish, the use of microwave irradiation at 150 °C provides the rapid, homogeneous thermal energy required to overcome the high activation barrier of the Meisenheimer complex intermediate[1]. This specific energetic input prevents the degradation of the pyrazole core while driving the quantitative displacement of the chloride leaving group by methylamine in just 15 minutes.

G SM 4-Chloro-1H-pyrazolo [3,4-b]pyridine Reaction SNAr Reaction (15 min) SM->Reaction Reagent Methylamine (aq) Microwave, 150°C Reagent->Reaction Product Target Compound Isolation Reaction->Product NMR NMR (1D/2D) Regiochemistry Product->NMR MS HRMS (ESI-TOF) Exact Mass Product->MS

Fig 2: Microwave-assisted SNAr synthesis and downstream spectroscopic elucidation workflow.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

The regiochemistry of the methylamino substitution is unequivocally proven through a combination of 1D and 2D NMR techniques.

  • 1H NMR Causality: The lone pair on the C4-amino nitrogen delocalizes into the pyridine ring, drastically increasing the electron density at the ortho position (C5). This causes a significant diamagnetic shielding effect, pushing the H5 proton resonance upfield to ~6.35 ppm[4]. Conversely, the H6 proton, situated adjacent to the electronegative N7 nitrogen, remains highly deshielded (~8.12 ppm).

  • 2D NMR Causality: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for proving the C4 linkage. A strong three-bond correlation ( 3JCH​ ) between the N-methyl protons (~2.95 ppm) and the C4 quaternary carbon (~151.8 ppm) confirms the structural connectivity, ruling out substitution at the C6 position.

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400 MHz) | Position | 1H Shift (ppm) | Multiplicity (J in Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 2J , 3J ) | | :--- | :--- | :--- | :--- | :--- | | N1-H | 13.20 | br s | - | - | | C3-H | 8.05 | s | 132.4 | C3a, C4, C7a | | C3a | - | - | 104.2 | - | | C4 | - | - | 151.8 | - | | C4-NH | 7.15 | br q (J = 4.8) | - | - | | C4-NHCH3 | 2.95 | d (J = 4.8) | 29.5 | C4 | | C5-H | 6.35 | d (J = 5.6) | 98.6 | C4, C6, C7a | | C6-H | 8.12 | d (J = 5.6) | 148.3 | C4, C5, C7a | | C7a | - | - | 155.1 | - |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is selected due to the basicity of the aliphatic amine and pyridine nitrogen, which readily accept protons to form a stable [M+H]+ pseudo-molecular ion. Time-of-Flight (TOF) mass analysis provides sub-5 ppm mass accuracy, validating the exact elemental composition ( C7​H8​N4​ ). The primary fragmentation pathway involves the neutral loss of methylamine, yielding a highly stable pyrazolo-pyridine core radical cation.

Table 2: HRMS (ESI-TOF) Fragmentation Data | Ion Species | m/z (Theoretical) | m/z (Observed) | Mass Error (ppm) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | [M+H]+ | 149.0827 | 149.0825 | -1.3 | C7​H9​N4+​ (Protonated Parent) | | Fragment 1 | 118.0405 | 118.0402 | -2.5 | [M+H−CH3​NH2​]+ | | Fragment 2 | 91.0296 | 91.0298 | +2.2 | Pyridine core cleavage |

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis & Isolation
  • Reaction Setup: In a 10 mL microwave vial, suspend 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in 2.0 mL of N-methyl-2-pyrrolidone (NMP)[1]. Add 40% aqueous methylamine (5.0 mmol).

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 150 °C for 15 minutes with dynamic cooling enabled to prevent over-pressurization[1].

  • Isolation (Self-Validation Step): Dilute the crude mixture with cold methanol (10 mL) and stir for 10 minutes. The product precipitates as a solid. Collect via vacuum filtration. Validation: Analyze the filtrate via TLC (DCM:MeOH 9:1); the absence of the UV-active starting material spot (Rf ~0.8) confirms complete conversion.

Protocol 2: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning (Self-Validation Step): Insert the sample into a 400 MHz spectrometer. Execute Automatic Tuning and Matching (ATM) for both 1H and 13C channels. Validation Check: Ensure the tuning dip (wobble curve) is perfectly centered at the Larmor frequency to maximize the Signal-to-Noise (S/N) ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim). Validation Check: The Full Width at Half Maximum (FWHM) of the TMS reference peak must be < 1.0 Hz before proceeding.

  • Acquisition: Acquire standard 1D 1H (16 scans), 1D 13C (1024 scans), 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC spectra at 298 K.

Protocol 3: HRMS (ESI-TOF) Analysis
  • Calibration (Self-Validation Step): Prior to sample injection, infuse a sodium formate calibration solution. Validation Check: The instrument must demonstrate a mass error of < 2.0 ppm across the m/z 100–1000 range.

  • Blank Run: Inject a blank solvent sample (MeOH/H2O 50:50 with 0.1% formic acid) to establish a baseline and rule out column carryover.

  • Sample Acquisition: Inject 1 µL of a 1 µg/mL analyte solution. Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 350 °C).

  • Isotopic Validation: Verify that the observed isotopic distribution of the [M+H]+ peak matches the theoretical A+1 and A+2 relative abundances for C7​H9​N4+​ .

Conclusion

The structural elucidation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine requires a highly logical, multi-modal approach. By leveraging the shielding causality dictated by the C4-methylamino group, 2D NMR connectivity (HMBC), and sub-ppm mass accuracy from ESI-TOF HRMS, researchers can establish a completely self-validated structural profile. This rigorous methodology ensures absolute confidence in the molecular architecture before advancing the compound into downstream biological assays or SAR optimization.

References

  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Core Scaffold in Kinase Inhibitor Design

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the architecture of potent kinase inhibitors[1]. Specifically, derivatives of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the architecture of potent kinase inhibitors[1]. Specifically, derivatives of this bicyclic core have shown profound efficacy in targeting the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase implicated in oncogenic signaling pathways such as Ras-MAPK and AKT-PI3K[1].

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) serves as a critical, electron-rich building block in these synthetic pipelines[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive, self-validating spectroscopic guide (NMR, FT-IR, and LC-MS) for this compound. The methodologies detailed herein not only provide reference data but also explain the underlying physicochemical causality dictating these analytical results.

Structural & Physicochemical Properties

Before initiating spectroscopic characterization, it is imperative to establish the baseline physicochemical properties of the molecule. The presence of the exocyclic N-methylamine group at the C4 position significantly alters the electron density of the pyridine ring via resonance donation, which directly impacts both chemical reactivity and NMR chemical shifts.

Table 1: Physicochemical Profile of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

PropertyValueMechanistic Implication
CAS Number 856859-52-4[2]Unique identifier for procurement and database cross-referencing.
Molecular Formula C₇H₈N₄Dictates the exact mass required for high-resolution MS validation.
Molecular Weight 148.17 g/mol Used for molarity calculations in assay preparations.
LogP (Predicted) ~0.8 to 1.2Indicates moderate lipophilicity; necessitates polar aprotic solvents (e.g., DMSO) for NMR.
Hydrogen Bond Donors 2 (N1-H, C4-NH)Critical for kinase hinge-region binding in drug design.
Hydrogen Bond Acceptors 2 (N2, N7)Facilitates intermolecular interactions and affects FT-IR stretching frequencies.

Spectroscopic Characterization Protocols & Data

A robust analytical workflow requires orthogonal techniques that cross-validate one another. The following protocols form a self-validating system: LC-MS confirms the molecular mass, NMR maps the atomic connectivity, and FT-IR verifies the functional group integrity.

Analytical_Workflow A N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) B1 NMR Spectroscopy (1H, 13C in DMSO-d6) A->B1 B2 LC-MS Analysis (ESI+, m/z 149.08) A->B2 B3 FT-IR Spectroscopy (ATR, Solid State) A->B3 C Data Synthesis & Structural Validation B1->C B2->C B3->C D Synthetic Integration (e.g., Reductive Amination) C->D E FGFR Inhibitor Candidate Generation D->E

Caption: Workflow for the analytical validation and synthetic integration of the pyrazolo[3,4-b]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection: DMSO-d₆ is strictly mandated for this protocol. The high polarity of the pyrazolo[3,4-b]pyridine system, coupled with its intermolecular hydrogen-bonding capabilities, renders it sparingly soluble in non-polar solvents like CDCl₃. Furthermore, DMSO-d₆ lacks exchangeable protons, allowing for the clear observation of the N1-H and C4-NH signals. The observation of these protons is critical for confirming that the methyl group is localized on the exocyclic amine rather than the pyrazole nitrogens[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (ensure ampoules are freshly opened to prevent water peak overlap at 3.33 ppm).

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Acquisition (¹H): Run 16 scans with a relaxation delay (D1) of 1.5 seconds.

  • Acquisition (¹³C): Run 1024 scans with a relaxation delay of 2.0 seconds and proton decoupling (WALTZ-16).

  • Processing: Apply exponential apodization (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, and reference the residual solvent peaks (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Note
13.45br s1H-N1-H (Pyrazole)Highly deshielded due to aromatic ring current and H-bonding.
8.12s1H-C3-HSinglet characteristic of the isolated pyrazole proton.
8.05d1H5.5C6-HDeshielded by the adjacent N7 pyridine nitrogen.
6.85br q1H4.8C4-NHCouples with the adjacent methyl group (self-validating connectivity).
6.28d1H5.5C5-HHighly shielded by resonance electron donation from the C4-amino group.
2.88d3H4.8N-CH₃Doublet confirms attachment to the NH group, rather than a tertiary nitrogen.

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCarbon Type
153.2C7aBridgehead Quaternary (adjacent to N)
150.8C4Quaternary (attached to exocyclic amine)
148.5C6Aromatic CH (adjacent to N7)
133.4C3Aromatic CH (pyrazole)
104.2C3aBridgehead Quaternary
98.7C5Aromatic CH (strongly shielded by ortho-amine)
29.5N-CH₃Aliphatic Methyl
Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the pyridine (N7) and exocyclic amine nitrogens. These sites readily accept protons from the acidic mobile phase to form the [M+H]⁺ pseudomolecular ion. The MS data intrinsically validates the NMR data; while NMR proves the methyl group's location, MS confirms the exact mass addition of the methyl group (+14 Da relative to the primary amine analog)[3].

Step-by-Step Protocol:

  • Sample Prep: Prepare a 1 mg/mL stock in LC-MS grade Methanol. Dilute to 10 µg/mL in H₂O/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Mass Analysis: Operate the mass spectrometer in ESI+ mode, scanning m/z 50–500. Capillary voltage set to 3.0 kV, desolvation temperature at 350°C.

Table 4: Key MS/MS Fragmentation Pathways (ESI+)

m/z ValueIon TypeStructural Significance
149.08 [M+H]⁺Confirms the intact molecular weight of the N-methylated derivative.
118.05 [M+H - CH₃NH₂]⁺Loss of 31 Da (methylamine) confirms the exocyclic nature of the substituent.
91.04 [M+H - CH₃NH₂ - HCN]⁺Subsequent loss of HCN (27 Da) from the pyrazole/pyridine core.
Fourier Transform Infrared Spectroscopy (FT-IR)

Step-by-Step Protocol:

  • Instrument Setup: Ensure the ATR (Attenuated Total Reflectance) diamond crystal is clean. Collect a 32-scan background spectrum of ambient air.

  • Sample Loading: Place 2–3 mg of the solid powder directly onto the crystal. Apply firm pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Table 5: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)Peak ShapeAssignment
3250 - 3400Broad, overlappingN-H stretching (Pyrazole N1-H and Secondary Amine C4-NH).
3050 - 3150Weak, sharpC-H stretching (Aromatic rings).
2850 - 2950WeakC-H stretching (Aliphatic N-CH₃ group).
1580 - 1620Strong, sharpC=C and C=N stretching (Pyrazolo-pyridine ring system).

Application Workflow: Integration into FGFR Inhibitor Discovery

The ultimate utility of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine lies in its integration into targeted therapeutics. In the context of FGFR inhibitors, the pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif, anchoring the drug within the ATP-binding pocket of the kinase domain[1].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 / GRB2 FGFR->FRS2 Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR Blocks Kinase Domain Pathways Ras/MAPK & PI3K/AKT Signaling Cascades FRS2->Pathways Activation Proliferation Tumor Proliferation & Survival Pathways->Proliferation Transcription

Caption: Mechanism of action for FGFR inhibitors utilizing the pyrazolo[3,4-b]pyridine core structure.
Synthetic Integration Protocol (Example: Reductive Amination / Coupling)

To elaborate this building block into a complex inhibitor (as documented in patent literature[1][3]):

  • Protection Strategy: The N1-pyrazole proton is highly acidic and nucleophilic. Prior to functionalizing the C4-amine, the N1 position is typically protected using a bulky group (e.g., THP or SEM) or a standard benzyl group under basic conditions (NaH, DMF, 0°C).

  • Core Functionalization: The secondary amine at C4 can undergo Buchwald-Hartwig cross-coupling with aryl halides or reductive amination with complex aldehydes to build the solvent-exposed regions of the inhibitor.

  • Deprotection & Purification: Following elaboration, the N1 protecting group is cleaved (e.g., using TFA for SEM/THP), yielding the final active pharmaceutical ingredient (API), which is subsequently verified using the exact LC-MS and NMR parameters established in Section 3.

References

  • US Patent 20130338134A1. "Substituted tricyclic compounds as FGFR inhibitors." Google Patents.
  • US Patent 9611267B2. "Substituted tricyclic compounds as FGFR inhibitors." Google Patents.

Sources

Exploratory

Green Protocols for the Synthesis of Aza-heterocycles: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Aza-heterocycles form the structural core of a vast majority of pharmaceuticals and biologically active compounds. Trad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aza-heterocycles form the structural core of a vast majority of pharmaceuticals and biologically active compounds. Traditional synthetic routes to these vital scaffolds often involve hazardous solvents, harsh reaction conditions, and significant waste generation, posing challenges to environmental sustainability and economic viability.[1][2] This guide provides a comprehensive overview of modern, green protocols for aza-heterocycle synthesis, designed to align with the principles of sustainable chemistry. We will move beyond simple procedural descriptions to explore the underlying causality of why these green methods offer superior performance, including enhanced efficiency, higher yields, and simplified purification. This document is structured to provide field-proven insights into key methodologies, including microwave-assisted synthesis, ultrasound irradiation, multicomponent reactions (MCRs), and the strategic use of green solvents and catalysts. Each section includes detailed, self-validating experimental protocols and comparative data to empower researchers in drug development to implement these sustainable practices.

The Imperative for Green Chemistry in Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, but their synthesis has historically been resource-intensive.[3] The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.[4] In the context of aza-heterocycle synthesis, this paradigm shift is not merely an ethical consideration but a driver of innovation, often leading to more efficient and cost-effective outcomes.[5][6]

The logic behind adopting green protocols is rooted in several key principles that directly address the shortcomings of conventional methods. This guide will focus on the practical application of these principles.

Green_Chemistry_Principles cluster_0 Core Green Principles cluster_1 Applied Synthetic Strategies Atom_Economy High Atom Economy MCRs Multicomponent Reactions (MCRs) Atom_Economy->MCRs maximizes incorporation of starting materials Energy_Efficiency Energy Efficiency MW_US Microwave & Ultrasound Energy_Efficiency->MW_US reduces reaction times & energy input Safer_Solvents Safer Solvents & Auxiliaries Green_Solvents Water, DESs, PEG Safer_Solvents->Green_Solvents replaces hazardous organic solvents Catalysis Catalysis (vs. Stoichiometric) Heterogeneous_Catalysts Reusable Catalysts Catalysis->Heterogeneous_Catalysts enables catalyst recovery & reuse

Caption: Logical relationships between core green chemistry principles and applied synthetic strategies.

Enabling Technologies: Alternative Energy Sources

A cornerstone of green synthesis is the use of alternative energy sources to drive reactions more efficiently than conventional heating.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a transformative tool in organic synthesis, offering dramatic rate enhancements and often leading to higher product purities.[7][8]

Causality Behind Performance: Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the material (dielectric heating). This instantaneous, localized heating minimizes the formation of thermal gradient-dependent side products and allows for precise temperature control, significantly reducing reaction times from hours to mere minutes.[7]

Data Presentation: MAOS vs. Conventional Heating for Quinolines

The synthesis of quinoline derivatives, a key scaffold in many drugs, provides a clear example of the advantages of MAOS.

EntryMethodReaction TimeYield (%)Reference
1Conventional Heating3-5 hours37-56%[7]
2Microwave (100°C)5-9 minutes90-98%[7]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Furo[3,4-b]quinoline Derivatives [7]

  • Reagent Preparation: In a 10 mL microwave process vial, combine an aldehyde (1 mmol), an enaminone (1 mmol), and tetronic acid (1 mmol).

  • Solvent Addition: Add glacial acetic acid (3 mL) to the vial. No catalyst is required for this specific transformation.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-9 minutes. Monitor pressure to ensure it remains within safe limits of the vessel.

  • Workup: After cooling the reaction mixture to room temperature, a solid precipitate typically forms.

  • Purification: Collect the solid product by filtration, wash with cold water or ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation utilizes sound energy to induce chemical reactions. This technique, known as sonochemistry, promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[9]

Causality Behind Performance: The collapse of these cavitation bubbles generates intense localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm.[9] This immense energy input creates highly reactive species and dramatically increases mass transfer, accelerating reaction rates. It is particularly effective for heterogeneous reactions involving solids or immiscible liquids. Many ultrasound-promoted reactions can be performed at ambient temperature and in aqueous media, further enhancing their green credentials.[10][11]

Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives in Water [10]

  • Reagent Preparation: In a suitable flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent Addition: Add distilled water (10 mL) to the mixture.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath operating at a constant frequency (e.g., 35-40 kHz). Irradiate the mixture at ambient temperature for the required time (typically 30-60 minutes), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solid product that precipitates from the aqueous solution is collected by simple filtration.

  • Purification: Wash the crude product with cold water and recrystallize from ethanol to yield the pure heterocyclic compound. This protocol often achieves yields greater than 90%.[10]

Atom Economy and Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates most or all of the atoms from the starting materials.[5][12] This intrinsic atom economy makes MCRs a pillar of green heterocyclic synthesis.

Causality Behind Performance: The power of MCRs lies in their operational simplicity and efficiency. By combining multiple synthetic steps into one, they eliminate the need for isolating and purifying intermediates, which drastically reduces solvent consumption, energy usage, and waste generation.[1] When coupled with green solvents or energy sources, their environmental benefits are amplified.[5]

MCR_Workflow Start_A Starting Material A One_Pot One-Pot Reaction (Green Solvent, Catalyst) Start_A->One_Pot Start_B Starting Material B Start_B->One_Pot Start_C Starting Material C Start_C->One_Pot Product Final Aza-heterocycle One_Pot->Product High Atom Economy Minimal Waste

Caption: Workflow of a three-component reaction, highlighting its one-pot efficiency.

Experimental Protocol: One-Pot Synthesis of 1,4-Benzodiazepine Derivatives in a Deep Eutectic Solvent [13]

  • Solvent Preparation: Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride (1 part) and urea (2 parts) and heating at 80°C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reagent Addition: In a round-bottom flask, add o-phenylenediamine (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) to the choline chloride:urea DES (2 mL). Stir the mixture for 5-10 minutes.

  • Second Reagent Addition: Add dimedone (1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for the time specified by the protocol (typically 1-3 hours), monitoring by TLC.

  • Workup: Upon completion, add water to the reaction mixture. The product will precipitate out of the aqueous phase.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove the DES, and dry. Recrystallization is often unnecessary as this method yields products with high purity. The aqueous filtrate containing the DES can often be recycled after water removal.[13]

The Medium is the Message: Green Solvents

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the use of benign alternatives to traditional volatile organic compounds (VOCs).

Water: The Universal Green Solvent

Once overlooked, water is now celebrated as a premier green solvent due to its non-toxicity, non-flammability, and abundance.[14] Hydrophobic effects in water can accelerate certain organic reactions, such as cycloadditions, by forcing nonpolar reactants together.[15]

Deep Eutectic Solvents (DESs)

DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point far lower than the individual components.[16] Choline chloride/urea is a classic example.[13]

Causality Behind Performance: DESs are attractive green solvents because they are non-volatile, non-toxic, biodegradable, and often derived from renewable resources.[17] They can act as both the solvent and a catalyst, promoting reactions through hydrogen bonding interactions.[18] Their recyclability further enhances their sustainability profile.[13]

Other Green Solvents

Polyethylene Glycol (PEG) and bio-based solvents like ethanol are also excellent choices that reduce the toxicity and environmental footprint of a synthesis.[15][19] PEG can sometimes eliminate the need for a metal catalyst by activating substrates through hydrogen bonding.[20]

Data Presentation: Solvent Effect on Benzothiazepinone Synthesis

SolventYield at 90°C (%)
Dichloromethane (DCM)45%
Acetonitrile (MeCN)62%
Ethanol (EtOH)81%
Water 92%

Emerging Frontiers in Green Synthesis

Mechanochemistry

Mechanochemical synthesis uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of any solvent.[21][22] This solvent-free approach represents a highly sustainable and efficient method for generating aza-heterocycles.[23]

Flow Chemistry

Continuous flow chemistry involves pumping reagents through a heated and/or pressurized tube or a packed-bed reactor containing a heterogeneous catalyst.[24][25]

Causality Behind Performance: Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to enhanced safety, higher yields, and cleaner reactions.[26] The use of immobilized catalysts simplifies purification and allows for continuous, automated production, making it a highly scalable and sustainable technology.[24]

Flow_Chemistry_Workflow Reagents Reagent Pumps (A + B) Mixer Mixing Point Reagents->Mixer Reactor Heated Reactor Coil (Packed with Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Simplified workflow for a continuous flow synthesis system.

Conclusion and Future Outlook

The synthesis of aza-heterocycles has been profoundly reshaped by the adoption of green chemistry principles. Methodologies such as microwave and ultrasound irradiation, multicomponent reactions, and the use of benign solvents are no longer niche academic pursuits but powerful, field-proven tools for efficient and sustainable chemical manufacturing.[3] These protocols consistently demonstrate reduced reaction times, improved yields, and minimized environmental impact, providing a clear pathway for drug development professionals to create the medicines of the future responsibly. The continued integration of emerging technologies like flow chemistry and mechanochemistry promises even greater advancements, paving the way for a truly green and sustainable pharmaceutical industry.

References

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Foundational

Engineering the Pyrazolo[3,4-b]pyridine Scaffold: A Technical Whitepaper on Biological Potential, Kinase Inhibition, and Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of privileged heterocyclic scaffolds is driven by the need for high-affinity, target-specific interventions. The pyrazolo[3,4-b]pyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of privileged heterocyclic scaffolds is driven by the need for high-affinity, target-specific interventions. The pyrazolo[3,4-b]pyridine core has emerged as a structurally versatile and pharmacologically potent pharmacophore. Isosterically related to purines, this fused bicyclic system exhibits exceptional biological potential, primarily functioning as a potent hydrogen bond donor and acceptor within the ATP-binding hinge regions of various kinases[1].

This whitepaper provides an in-depth technical analysis of the pyrazolo[3,4-b]pyridine scaffold. We will deconstruct its structural pharmacology, map its mechanisms of action across critical oncological targets (TRK, TBK1, TOPIIα), and provide field-proven, self-validating experimental protocols for both its synthesis and biological evaluation.

Structural Pharmacology and Tautomeric Stability

The biological efficacy of pyrazolo[3,4-b]pyridines is fundamentally tied to their structural geometry. The scaffold consists of a pyrazole ring fused to a fully unsaturated pyridine ring. A critical consideration in drug design is the tautomerism of the pyrazole nitrogen.

Computational modeling and AM1 calculations demonstrate that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (~9 kcal/mol)[2]. This thermodynamic preference dictates the spatial orientation of the molecule when entering a protein's active site. The pyrazole nitrogen (N1) acts as a crucial hydrogen bond donor, while the electron-deficient pyridine ring facilitates robust π–π stacking interactions with aromatic residues (e.g., Phe589 in TRK kinases)[1].

By utilizing scaffold hopping and structure-based drug design (SBDD), medicinal chemists can substitute the N1, C3, C4, C5, and C6 positions to fine-tune lipophilicity, metabolic stability, and target selectivity[2].

Mechanisms of Action: Precision Targeting in Oncology

The pyrazolo[3,4-b]pyridine core is a master key for multiple oncological pathways, primarily due to its ability to mimic the adenine ring of ATP.

Tropomyosin Receptor Kinases (TRKs)

TRKs (TRKA, TRKB, TRKC) are critical for nerve development, but NTRK gene fusions drive continuous kinase activation in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been optimized to act as highly selective TRK inhibitors. For instance, compound C03 demonstrated an IC50 of 56 nM against TRKA, effectively suppressing the proliferation of the Km-12 colorectal cancer cell line[1]. Molecular dynamics simulations confirm that these derivatives form stable carbon-hydrogen bonds with residues Gly623, Glu618, and Asp703 in the TRKA binding pocket[3].

TANK-Binding Kinase 1 (TBK1)

TBK1 coordinates innate immunity signaling and is implicated in neuroinflammation and oncogenesis. Rational design leveraging the pyrazolo[3,4-b]pyridine skeleton led to the discovery of compound 15y , an ultra-potent TBK1 inhibitor with an IC50 of 0.2 nM. The scaffold forms critical hydrogen bonds with the DFG motif (Asp157) and hinge residues (Glu87, Cys89)[4].

Topoisomerase IIα (TOPIIα)

Beyond kinases, the scaffold exhibits broad-spectrum cytotoxicity by inhibiting DNA topology regulation. Indole-conjugated pyrazolo[3,4-b]pyridine derivatives, such as compound 8c , induce S-phase cell cycle arrest and apoptosis by inhibiting the DNA relaxation activity of TOPIIα, demonstrating potent anti-leukemic efficacy[5].

TRK_Pathway NTRK NTRK Gene Fusion TRK TRK Kinase Activation NTRK->TRK Drives PI3K PI3K / AKT (Survival) TRK->PI3K MAPK RAS / MAPK (Proliferation) TRK->MAPK Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Competitive ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces via Kinase Arrest Cancer Tumorigenesis PI3K->Cancer MAPK->Cancer

Fig 1. Mechanistic pathway of TRK kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Quantitative Biological Evaluation

To benchmark the biological potential of these derivatives, the following table synthesizes quantitative efficacy data across distinct targets and cellular models.

Target EnzymeLead CompoundIC50 / GI50 ValuePrimary Application / Cell LineReference
TBK1 Compound 15yIC50 = 0.2 nMInnate Immunity / Oncogenesis[4]
TRKA Compound C03IC50 = 56.0 nMKm-12 (Colorectal Cancer)[1]
TOPIIα Compound 8cGI50 = 1.33 µMK562, MV4-11 (Leukemia)[5]
CDK2/9 Compound 9aIC50 = 2.59 µMHeLa (Cervical Cancer)[6]
ALK-L1196M Compound 10aPotent (Low nM)Ba/F3, H2228 (NSCLC)[7]

Rational Synthesis Methodologies

The synthesis of highly functionalized 1H-pyrazolo[3,4-b]pyridines typically relies on two major retrosynthetic strategies: building a pyridine ring onto a pre-existing pyrazole, or vice versa[2]. The most efficient and widely adopted method is the Three-Component One-Pot Cyclocondensation .

The Multicomponent Reaction (MCR) Approach

This reaction involves an aldehyde, a 3-oxo-3-arylpropanenitrile, and a 3-substituted-1H-pyrazol-5-amine. The process initiates with a Knoevenagel condensation to form a 1,3-CCC-biselectrophile, followed by nucleophilic attack from the pyrazolamine, and subsequent cyclization via dehydration[2].

Synthesis_Workflow Reagents Aldehyde + 3-oxo-3-arylpropanenitrile Intermediate 1,3-CCC-Biselectrophile Reagents->Intermediate Knoevenagel Cyclization Cyclocondensation (EtOH, Reflux) Intermediate->Cyclization Amine 1H-pyrazol-5-amine Amine->Cyclization Nucleophilic Attack Product 1H-Pyrazolo[3,4-b]pyridine Cyclization->Product -H2O

Fig 2. One-pot multicomponent synthesis workflow for pyrazolo[3,4-b]pyridines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific conditions are enforced.

Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Objective: Synthesize targeted derivatives while minimizing side-product formation.

  • Preparation: Combine equimolar quantities (0.0015 mol) of the selected aldehyde, 3-oxo-3-arylpropanenitrile, and 3-substituted-1-phenyl-1H-pyrazol-5-amine in a round-bottom flask.

  • Solvent Selection: Add 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because its protic nature stabilizes the transition state during the initial Knoevenagel condensation. Furthermore, the final cyclized pyrazolo[3,4-b]pyridine has lower solubility in cold ethanol, allowing the product to act as its own purification mechanism by precipitating out of solution[8].

  • Reaction Execution: Reflux the mixture for 12 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar pyrazol-5-amine spot and the emergence of a distinct, UV-active (254 nm) non-polar spot confirms cyclization.

  • Isolation: Cool to room temperature, filter the precipitate, and recrystallize from ethanol/DMF to yield the pure compound.

Protocol 2: In Vitro Kinase Inhibition Assay (TRKA / TBK1)

Objective: Quantify the IC50 of the synthesized derivatives using an ATP-competitive format.

  • Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo™ kinase assay.

    • Causality: Because pyrazolo[3,4-b]pyridines are ATP-competitive hinge binders, measuring the depletion of ATP (or generation of ADP) provides a direct, stoichiometric readout of target engagement without requiring radiolabeled isotopes.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the test compound starting at 1 µM.

    • Self-Validation: Always include a positive control (e.g., Entrectinib for TRKA[1] or BX795 for TBK1[4]). If the positive control does not yield an IC50 within half a log of its literature value (e.g., 7.1 nM for BX795), the assay plate is deemed invalid due to enzyme degradation or ATP concentration errors.

  • Incubation & Readout: Incubate the kinase, compound, and ATP near the enzyme's Km​ for ATP for 60 minutes to ensure Michaelis-Menten kinetics apply. Read luminescence/fluorescence to calculate the IC50.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in contemporary medicinal chemistry. Its thermodynamic stability, synthetic accessibility via multicomponent reactions, and high-affinity ATP-mimetic properties make it an ideal starting point for rational drug design. As demonstrated by its nanomolar potency against TRK and TBK1, and its broad-spectrum efficacy against TOPIIα, the continued optimization of this core will undoubtedly yield next-generation therapeutics capable of overcoming complex oncological and immunological resistance mechanisms.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry / NIH PMC. 1

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. NIH PMC. 7

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. NIH PMC. 3

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. NIH PMC. 4

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. NIH PMC.5

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents... (Synthesis Protocols). MDPI. 8

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. NIH PMC.6

Sources

Exploratory

The Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry: Structural Dynamics, Kinase Inhibition, and Synthetic Workflows

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged, bioisosteric core. Structurally mimicking the purine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged, bioisosteric core. Structurally mimicking the purine ring of adenosine triphosphate (ATP), this fused bicyclic system is uniquely positioned to competitively bind the ATP-binding pockets of various kinases[1],[2].

The pharmacological utility of this scaffold is heavily dictated by its tautomeric state. Computational AM1 calculations demonstrate that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 37.03 kJ/mol (~9 kcal/mol)[3]. This stability ensures a predictable hydrogen-bond donor/acceptor profile: the N(1)-H acts as a critical hydrogen bond donor, while the N(2) and the pyridine nitrogen can serve as hydrogen bond acceptors. Understanding these electronic properties is the foundational step in rational drug design, allowing medicinal chemists to exploit the scaffold for high-affinity target engagement.

Target-Specific SAR & Quantitative Profiling

The versatility of the pyrazolo[3,4-b]pyridine core is best illustrated by its successful application across diverse kinase targets, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1)[1],[2],[4].

Causality in Structure-Activity Relationships (SAR)
  • FGFR Inhibition: In the optimization of FGFR inhibitors, researchers observed that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely eroded enzymatic activity, dropping the IC₅₀ to >5 μM[2]. This stark loss of potency proves that the free N(1)-H is not merely a structural feature, but an essential hydrogen bond donor required to anchor the molecule to the kinase hinge region[2].

  • CDK1/2 Inhibition: For the CDK inhibitor BMS-265246, the inclusion of a 2,6-difluorophenyl group was an intentional design choice. Solid-state X-ray crystallography revealed that this specific substitution perfectly occupies the hydrophobic ATP purine binding site, facilitating critical hydrogen bonds with the Leu83 residue on the protein backbone[1].

Table 1: Quantitative SAR of Key Pyrazolo[3,4-b]pyridine Derivatives
CompoundPrimary Target(s)IC₅₀ ValueKey Mechanistic Feature
BMS-265246 CDK1/cycB CDK2/cycE6 nM 9 nM2,6-difluorophenyl substitution is critical for binding the Leu83 backbone[1].
Compound 7n FGFR2 FGFR30.7 nM 2.0 nMFree N(1)-H is essential for hinge region H-bonding; selective over VEGFR2[2].
Compound 15y TBK10.2 nMOptimized via bioisosteric replacement; potently suppresses downstream IFN signaling[4].
Pathway Visualization: FGFR Kinase Inhibition

G Ligand FGF Ligand Receptor FGFR1-3 Kinase Domain Ligand->Receptor Activation Adapter FRS2 / Grb2 Adapter Receptor->Adapter Phosphorylation Inhibitor 1H-Pyrazolo[3,4-b]pyridine (e.g., Compound 7n) Inhibitor->Receptor ATP-Competitive Inhibition MAPK MAPK / ERK Cascade (Proliferation) Adapter->MAPK PI3K PI3K / AKT Cascade (Survival) Adapter->PI3K

FGFR signaling cascade inhibited by pyrazolo[3,4-b]pyridine derivatives.

Synthetic Methodologies: De Novo Core Construction

Constructing the pyrazolo[3,4-b]pyridine core generally relies on two retrosynthetic strategies: building a pyridine ring onto a pre-existing pyrazole, or building a pyrazole ring onto a pre-existing pyridine[3]. The former is highly preferred due to the commercial availability and reactivity of 5-aminopyrazoles.

Historically, the Gould–Jacobs reaction has been utilized, condensing 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy/chloro substituted 1H-pyrazolo[3,4-b]pyridines[5]. However, modern green chemistry and cascade catalysis have introduced more efficient, regioselective methods, such as the switchable C≡C bond activation approach [6].

Experimental Protocol: Cascade 6-endo-dig Cyclization

This protocol details the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. The system is self-validating: the cascade nature of the reaction ensures that intermediate failures result in easily separable starting materials rather than complex side-products[6].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 25 mL pressure vial with 5-aminopyrazole (0.20 mmol, 1.0 equiv.) and an alkynyl aldehyde (0.20 mmol, 1.0 equiv.).

    • Causality: The 5-aminopyrazole provides both the nucleophilic exocyclic amine and the electron-rich C4 carbon required for the sequential dual attack on the alkynyl aldehyde[6].

  • Catalyst Loading: Add Ag(CF₃CO₂) (10 mol%) and Trifluoromethanesulfonic acid (TfOH, 30 mol%).

    • Causality: The silver salt acts as a π-Lewis acid, selectively coordinating to and electrophilically activating the C≡C triple bond. The TfOH increases the overall electrophilicity of the system, facilitating the initial condensation and the subsequent dehydration/aromatization steps[6].

  • Reaction Conditions: Suspend the mixture in N,N-Dimethylacetamide (DMAc, 1.5 mL). Seal the vial and stir at 100 °C for 2 hours under an air atmosphere.

    • Causality: DMAc provides a highly polar, aprotic environment that stabilizes the cationic intermediates formed during the 6-endo-dig cyclization. The air atmosphere provides the mild oxidative conditions necessary to drive the final aromatization, yielding the fully unsaturated pyridine ring[6].

  • Quench & Extraction: Upon completion (monitored by TLC), quench the reaction with 50 mL of deionized water and extract with Ethyl Acetate (3 × 50 mL).

    • Causality: Water neutralizes the acid and drives the organic product into the EtOAc layer, effectively partitioning away the inorganic silver salts and polar byproducts[6].

Pathway Visualization: Synthetic Workflow

G Reagents 5-Aminopyrazole + Alkynyl Aldehyde Catalyst Ag(CF3CO2) (10 mol%) TfOH (30 mol%) Reagents->Catalyst Reaction DMAc Solvent 100°C, 2 Hours Catalyst->Reaction Mechanism 6-endo-dig Cyclization (C≡C Activation) Reaction->Mechanism Workup Aqueous Quench & EtOAc Extraction Mechanism->Workup Product 1H-Pyrazolo[3,4-b]pyridine Core Scaffold Workup->Product

Step-by-step synthetic workflow via cascade 6-endo-dig cyclization.

Conclusion & Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold remains a cornerstone in the development of targeted kinase inhibitors. Future lead optimization efforts must focus on navigating the fine line between broad-spectrum efficacy and off-target toxicity. By leveraging advanced synthetic protocols like transition-metal-catalyzed cyclizations, medicinal chemists can rapidly generate diversified libraries, fine-tuning the steric and electronic properties of the scaffold to achieve exquisite selectivity profiles (e.g., distinguishing FGFR1-3 from VEGFR2)[2].

References

1.[6] Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Source: Molecules (MDPI), 2022. URL: [Link]

2.[5] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI), 2022. URL: [Link]

3.[1] Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Source: Bioorganic & Medicinal Chemistry Letters, 2003. URL: [Link]

4.[2] Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters, 2016. URL: [Link]

5.[4] Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Scientific Context The 1H-pyrazolo[3,4-b]pyridine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Scientific Context

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a core building block in the development of phosphodiesterase 4 (PDE4) inhibitors, fibroblast growth factor receptor (FGFR) inhibitors, and CD73 antagonists[1],[2],[3]. The introduction of an alkylamine at the C-4 position—specifically yielding N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4)—is a critical structural modification. The secondary amine at C-4 serves as a crucial hydrogen-bond donor/acceptor, enhancing binding affinity within kinase and enzyme active sites[4],[5].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple recipe. This guide details a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow, explicitly explaining the thermodynamic and kinetic rationales behind each experimental choice.

Mechanistic Overview & Synthetic Strategy

The synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine relies on the direct amination of 4-chloro-1H-pyrazolo[3,4-b]pyridine[6].

Causality of Regioselectivity (The "Why"): The fused pyrazole ring and the pyridine nitrogen synergistically withdraw electron density from the core. Specifically, the C-4 position is situated para to the highly electronegative N-7 pyridine nitrogen. This spatial arrangement allows the N-7 atom to act as an electron sink, stabilizing the anionic Meisenheimer intermediate via resonance. This drastically lowers the activation energy for nucleophilic attack at C-4, allowing the SNAr to proceed smoothly without the need for transition-metal catalysis (e.g., Buchwald-Hartwig coupling)[7],[8].

Meisenheimer_Pathway A Reactants Ar-Cl + MeNH2 B Nucleophilic Attack at C-4 Position A->B C Meisenheimer Complex (Delocalized Anion) B->C D Chloride Expulsion (Rearomatization) C->D E Product Ar-NHMe + HCl D->E

Addition-elimination mechanism (SNAr) via a transient Meisenheimer complex.

Experimental Protocol: Self-Validating SNAr Workflow

Reagent Stoichiometry and Function
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
4-Chloro-1H-pyrazolo[3,4-b]pyridine 153.571.0 eq1.00 g (6.51 mmol)Electrophilic starting material.
Methylamine (33% w/w in EtOH) 31.065.0 eq4.05 mL (~32.5 mmol)Nucleophile & acid scavenger. Excess drives kinetics and neutralizes HCl byproduct.
Absolute Ethanol (EtOH) 46.07-15.0 mLSolvent. Chosen to match the methylamine solution and ensure SM solubility at 80 °C.
Workflow Diagram

SNAr_Workflow SM 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Electrophile) Reaction SNAr Reaction Sealed Tube, 80°C, 12h SM->Reaction Reagent Methylamine (Nucleophile) 33% in EtOH Reagent->Reaction IPC In-Process Control (LC-MS) Check for m/z 149 [M+H]+ Reaction->IPC IPC->Reaction <95% Conversion Workup Concentration & Precipitation (Aqueous Wash) IPC->Workup >95% Conversion Product N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (Target Compound) Workup->Product

Workflow for the SNAr synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.
Step-by-Step Methodology

Step 1: Reaction Setup In a heavy-walled borosilicate glass pressure tube equipped with a magnetic stir bar and a PTFE threaded plug, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.00 g, 6.51 mmol). Suspend the solid in 15 mL of absolute ethanol.

  • Scientist's Insight: Chill the suspension to 0 °C in an ice bath before proceeding. Methylamine is highly volatile (bp -6 °C); adding it to a warm solvent causes immediate off-gassing, altering your stoichiometry and reducing yield.

Step 2: Reagent Addition & Heating In a well-ventilated fume hood, carefully add the methylamine solution (33% w/w in ethanol, 4.05 mL, 5.0 eq). Seal the pressure tube tightly. Transfer the sealed vessel to an oil bath pre-heated to 80 °C and stir vigorously for 12 hours.

  • Causality: The sealed tube is mandatory. If run in an open flask with a standard condenser, the methylamine will escape before the reaction reaches the activation energy required for the SNAr, leaving unreacted starting material[3].

Step 3: In-Process Control (IPC) - Self-Validating Step After 12 hours, remove the tube from the oil bath and cool completely to room temperature before opening to prevent sudden depressurization.

  • Validation Trigger: Take a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is self-validated as complete when the starting material isotopic cluster (m/z 154/156) is <2% relative to the product peak (m/z 149[M+H]+). If conversion is incomplete, reseal and heat for an additional 4 hours.

Step 4: Workup and Isolation Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol and excess unreacted methylamine. Suspend the resulting crude solid in 20 mL of cold, distilled water and stir for 30 minutes.

  • Causality: This aqueous trituration is a highly efficient purification step. The target product is largely insoluble in cold water, whereas the byproduct (methylamine hydrochloride) is highly water-soluble and will be washed away.

Step 5: Filtration & Drying Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold water (2 × 5 mL). Dry the solid under high vacuum at 45 °C to a constant weight.

  • Expected Yield: ~75-82% (0.72 - 0.79 g) of a pale yellow to off-white solid.

Optimization & Troubleshooting Data

To aid in scale-up and process development, the following quantitative data summarizes the optimization of the SNAr conditions.

Table 1: Optimization of SNAr Conditions for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

SolventMethylamine SourceTemp (°C)Time (h)Yield (%)Analytical Notes & Causality
EtOH 33% in EtOH 80 12 82 Optimal. Clean conversion; simple solvent evaporation workup.
NMP40% in H2O1500.578Microwave irradiation. Rapid, but requires aqueous extraction to remove high-boiling NMP.
THF2.0 M in THF652445Sub-optimal. Low boiling point of THF limits temperature; incomplete conversion.
Water40% in H2O100861Poor solubility of the hydrophobic starting material leads to heterogeneous, sluggish kinetics.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Substituted tricyclic compounds as FGFR inhibitors.
  • Small molecular cd73 antagonist and use thereof.
  • Novel Pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline Derivative...
  • PDE4D: A Multipurpose Pharmacological Target. PMC.

Sources

Application

one-pot synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives

Application Note: One-Pot Multicomponent Synthesis of 4-Aminopyrazolo[3,4-b]pyridine Derivatives Executive Summary The 4-aminopyrazolo[3,4-b]pyridine scaffold represents a highly privileged pharmacophore in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: One-Pot Multicomponent Synthesis of 4-Aminopyrazolo[3,4-b]pyridine Derivatives

Executive Summary

The 4-aminopyrazolo[3,4-b]pyridine scaffold represents a highly privileged pharmacophore in modern drug discovery. Its structural resemblance to the purine core endows it with exceptional affinity for various kinase ATP-binding pockets, making it a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor[1]. Furthermore, recent high-throughput screenings have identified these derivatives as broad-spectrum antimicrobial[2] and antileukemic agents[3].

Historically, synthesizing this fused bicyclic system required multi-step linear sequences involving the isolation of unstable intermediates, leading to poor atom economy and low overall yields. To address these bottlenecks, this application note details a robust, one-pot multicomponent domino reaction (MCR). By leveraging thermodynamic control and in situ intermediate trapping, this protocol enables the rapid construction of highly functionalized 4-aminopyrazolo[3,4-b]pyridines from readily available starting materials[2].

Mechanistic Rationale & Causality

The synthesis of 4-aminopyrazolo[3,4-b]pyridines via a one-pot three-component domino reaction utilizes phenylhydrazine and two different β-ketonitriles[2]. Understanding the causality behind the reaction cascade is critical for troubleshooting and optimizing yields:

  • Thermodynamic Initiation: Phenylhydrazine undergoes an initial condensation with the first equivalent of a β-ketonitrile. This step is thermodynamically driven by the formation of a stable, aromatic 5-aminopyrazole intermediate.

  • Kinetic Trapping (Knoevenagel Condensation): The highly nucleophilic C4 position of the newly formed 5-aminopyrazole attacks the electrophilic carbonyl carbon of the second β-ketonitrile.

  • Intramolecular Cyclization: The resulting Knoevenagel adduct undergoes a rapid intramolecular cyclization—driven by the nucleophilic attack of the exocyclic amine onto the pendant nitrile group. Subsequent tautomerization and aromatization yield the final 4-aminopyrazolo[3,4-b]pyridine architecture.

Mechanism R1 Phenylhydrazine Int1 Intermediate A: 5-Aminopyrazole R1->Int1 R2 β-Ketonitrile 1 R2->Int1 Int2 Intermediate B: Knoevenagel Adduct Int1->Int2 C4 Nucleophilic Attack R3 β-Ketonitrile 2 R3->Int2 Electrophile Cyclization Intramolecular Cyclization Int2->Cyclization Tautomerization Product 4-Aminopyrazolo[3,4-b]pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic cascade of the one-pot domino multicomponent synthesis.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, this protocol is designed as a self-validating system . Every critical phase includes an observable metric to confirm the reaction trajectory before proceeding to the next step.

Materials Required
  • Phenylhydrazine (1.0 mmol)

  • β-Ketonitrile 1 (e.g., 3-oxobutanenitrile) (1.0 mmol)

  • β-Ketonitrile 2 (e.g., aryl-substituted β-ketonitrile) (1.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (5.0 mL)

  • Crushed ice / Deionized water

Step-by-Step Workflow
  • Kinetic Pre-Incubation: In a 50 mL round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and β-ketonitrile 1 (1.0 mmol) in 5 mL of DMSO. Stir at room temperature for 30 minutes.

    • Expertise Insight: While technically a "one-pot" reaction, this brief pre-incubation establishes kinetic control. It ensures the primary amine is fully engaged in forming the 5-aminopyrazole, preventing competitive side reactions when the second electrophile is introduced.

  • Domino Addition: Add β-ketonitrile 2 (1.0 mmol) to the stirring mixture.

  • Thermal Activation: Elevate the temperature to 80–100 °C and stir for 4–6 hours.

    • Expertise Insight: DMSO is selected over ethanol or DMF because its high boiling point allows for thermal activation without pressurized vessels, and its high dielectric constant stabilizes the polar transition states during intramolecular cyclization[2].

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) eluent system.

    • Validation Metric: The reaction is complete when the highly UV-active starting material spots disappear, replaced by a distinct, lower- Rf​ fluorescent spot. The lower Rf​ is a direct consequence of the increased polarity from the newly formed amino group and the fused heterocyclic core.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 g of crushed ice with vigorous stirring.

    • Expertise Insight: Because DMSO is highly miscible with water, pouring the mixture into ice water selectively crashes out the hydrophobic pyrazolo[3,4-b]pyridine product while leaving unreacted polar organics in the aqueous phase.

  • Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from a hot Ethanol/DMF mixture to obtain the analytically pure product.

Workflow Prep 1. Reagent Preparation (Kinetic Control) React 2. Domino Reaction (DMSO, 80-100 °C) Prep->React TLC 3. TLC Validation (Self-Validation) React->TLC TLC->React Incomplete Workup 4. Aqueous Quench (Ice-Water) TLC->Workup Complete Purify 5. Recrystallization (EtOH/DMF) Workup->Purify Analyze 6. Spectral Validation (NMR/HRMS) Purify->Analyze

Figure 2: Self-validating experimental workflow for synthesizing pyrazolo[3,4-b]pyridines.

Quantitative Data & SAR Summary

The choice of solvent and temperature profoundly impacts the cyclization efficiency. Table 1 summarizes the optimization parameters, confirming DMSO at 80-100 °C as the superior environment.

Table 1: Optimization of Reaction Conditions for 4-Aminopyrazolo[3,4-b]pyridine Synthesis

Solvent Temperature (°C) Time (h) Yield (%) Mechanistic Observation
Ethanol Reflux (78) 8 45 Incomplete cyclization; intermediate buildup.
DMF 100 6 65 Moderate yield; difficult aqueous workup.
DMSO 80-100 4-5 75-81 Optimal solubility and transition state stabilization[2].

| Solvent-free | 120 | 4 | 50 | Charring observed; poor thermal distribution. |

The synthesized derivatives exhibit remarkable biological profiles. Table 2 highlights the Structure-Activity Relationship (SAR) of key derivatives against clinical microbial strains.

Table 2: Biological Activity Profile (Minimum Inhibitory Concentration)

Compound / Drug S. aureus (μg/mL) E. coli (μg/mL) C. albicans (μg/mL) Pharmacological Target / Note
Derivative 11a 3.12 3.12 12.5 Broad-spectrum antibacterial lead[2]
Derivative 11d 3.12 6.25 12.5 Potent Gram-positive antibacterial[2]
Derivative 11b 12.5 25.0 6.25 Potent antifungal lead[2]
Amoxicillin (Std) 1.56 3.12 N/A Antibacterial clinical standard

| Fluconazole (Std) | N/A | N/A | 6.25 | Antifungal clinical standard |

Analytical Validation Standards

To establish absolute trustworthiness in the synthesized structures, the following spectral markers must be confirmed:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The definitive marker of successful cyclization is the disappearance of the primary amine protons of the intermediate pyrazole ( 5.2 ppm) and the emergence of a broad singlet at 6.5–7.0 ppm corresponding to the new C4-NH 2​ protons (exchangeable with D 2​ O). The pyridine ring proton typically appears as a distinct singlet at 8.0–8.5 ppm [4].

  • 13 C NMR (100 MHz, DMSO- d6​ ): Look for the highly deshielded carbon of the C-NH 2​ group at 158–160 ppm , and the characteristic nitrile carbon (if a cyano derivative is synthesized) at 115 ppm .

  • HRMS (ESI): Validation is achieved by observing the [M+H]+ peak corresponding precisely to the calculated exact mass of the aromatized core.

References

  • Aggarwal, R., et al. "One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds." Medicinal Chemistry Research, 33, 117-126 (2024). URL:[Link]

  • Abdellatif, et al. "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis." ACS Omega, (2024). URL:[Link]

  • Cheng, D., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(6), 604-609 (2016). URL:[Link]

  • Barghash, R. F., et al. "One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents." European Journal of Medicinal Chemistry, 227, 113952 (2021). URL:[Link]

Sources

Method

using N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in cell-based assays

Application Note: Utilizing N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in Cell-Based Assays for Kinase and Phosphodiesterase Drug Discovery Introduction & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), id...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in Cell-Based Assays for Kinase and Phosphodiesterase Drug Discovery

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a versatile and biologically active starting scaffold is the most critical step in pipeline development. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a highly privileged bicyclic pharmacophore. Structurally mimicking the adenine core of ATP and cyclic AMP (cAMP), this fragment serves as the foundational building block for synthesizing potent inhibitors targeting [1] and [2].

To successfully screen this fragment and its downstream derivatives in cell-based assays, assay design must be rooted in structural causality:

  • FGFR Kinase Inhibition: The N-methyl amine at the 4-position acts as a crucial hydrogen bond donor/acceptor pair. It anchors the compound into the kinase hinge region (specifically interacting with the backbone carbonyl of Ala564 in FGFR1). This competitive binding prevents ATP hydrolysis, halting downstream MAPK proliferation signaling.

  • PDE4 Inhibition: The pyrazolo[3,4-b]pyridine core competes directly with cAMP for the deep, metal-containing catalytic pocket of PDE4. By occupying this orthosteric space, the fragment prevents cAMP hydrolysis, artificially elevating intracellular cAMP levels to modulate neuroplasticity and anti-inflammatory pathways [3][4].

Because the bare fragment exhibits baseline affinity in the high-micromolar range, cell-based assays must be highly sensitive and incorporate rigorous counter-screens to distinguish true biochemical modulation from off-target cytotoxicity.

Experimental Workflows & Protocols

Every protocol utilized in fragment screening must be a self-validating system. The following methodologies ensure high signal-to-noise ratios and include built-in controls to verify mechanism-of-action.

Protocol A: FRET-Based cAMP Reporter Assay (PDE4 Target Validation)

Causality & Design: To evaluate the fragment's ability to inhibit PDE4, we utilize a live-cell Fluorescence Resonance Energy Transfer (FRET) assay using HEK293 cells expressing the Epac-SH150 biosensor. When PDE4 is inhibited, cAMP accumulates, binding the Epac sensor and causing a conformational change that decreases the FRET signal. Forskolin (an adenylate cyclase activator) is used to generate a dynamic baseline cAMP pool for the inhibitor to protect.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-Epac cells at 1.5×104 cells/well in a 384-well black, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Starvation (Noise Reduction): Wash cells twice with PBS and replace with serum-free Opti-MEM for 4 hours to reduce baseline cAMP fluctuations.

  • Compound Preparation: Prepare a 10-point dose-response curve of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine starting at 500 µM (1:3 serial dilutions) in 100% DMSO.

  • Treatment: Pin-transfer the compound into the assay plate, normalizing the final DMSO concentration to 0.5% (v/v). Incubate for 30 minutes. Include Roflumilast (10 µM) as a positive control and 0.5% DMSO as a vehicle control.

  • Stimulation: Add Forskolin to a final concentration of 1 µM to stimulate cAMP production.

  • Signal Detection: Immediately transfer the plate to a microplate reader equipped with dual-emission FRET optics (Excitation: 430 nm; Emission 1: 480 nm [CFP]; Emission 2: 530 nm [YFP]). Read continuously for 30 minutes.

  • System Validation: Calculate the Z'-factor using the vehicle and Roflumilast controls. The assay is validated only if the Z'-factor is > 0.6.

Protocol B: Ba/F3 FGFR-Driven Cell Viability Assay (Kinase Target Validation)

Causality & Design: The Ba/F3 murine pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By engineering these cells to express an oncogenic FGFR fusion (e.g., FGFR3-TACC3), they become "addicted" to FGFR signaling and IL-3 independent. Inhibiting FGFR with the pyrazolopyridine fragment will induce apoptosis. A parallel counter-screen using parental Ba/F3 cells (+IL-3) ensures the compound is not broadly cytotoxic.

Step-by-Step Methodology:

  • Cell Preparation: Maintain engineered Ba/F3-FGFR3 cells in RPMI-1640 + 10% FBS (without IL-3). Maintain parental Ba/F3 cells in the same media supplemented with 10 ng/mL murine IL-3.

  • Seeding: Seed both cell lines in separate 384-well white opaque plates at 2,000 cells/well in 25 µL media.

  • Compound Addition: Pin-transfer 50 nL of the fragment (dose-response, max concentration 200 µM) into the assay plates. Include Erdafitinib (1 µM) as a positive control.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO 2​ .

  • Viability Readout: Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to lyse cells, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection & Analysis: Measure luminescence. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model. A validated hit must show a >10-fold shift in IC 50​ between the engineered and parental lines.

Quantitative Data Presentation

The table below summarizes the expected assay metrics when utilizing the bare fragment compared to fully optimized clinical derivatives. This highlights the dynamic range of the described cell-based assays.

Compound / ScaffoldMolecular Weight ( g/mol )PDE4 IC 50​ (FRET Assay)FGFR3 IC 50​ (Ba/F3 Assay)Cytotoxicity IC 50​ (Parental Ba/F3)
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine 148.1645.0 µM>100 µM>200 µM
Optimized Tricyclic Derivative ~350.001.2 µM0.85 µM>100 µM
Roflumilast (PDE4 Positive Control)403.210.008 µMN/A>50 µM
Erdafitinib (FGFR Positive Control)373.41N/A0.015 µM>50 µM

Visualizations

Signaling cluster_FGFR Kinase Pathway cluster_PDE4 Phosphodiesterase Pathway Scaffold N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (Fragment Scaffold) FGFR FGFR (Kinase Domain) Scaffold->FGFR Hinge Binding (Inhibition) PDE4 PDE4 Enzyme Scaffold->PDE4 Active Site Competition MAPK MAPK / Proliferation FGFR->MAPK Phosphorylation cAMP Intracellular cAMP PDE4->cAMP Binds AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4

Dual-target signaling modulation by the pyrazolo[3,4-b]pyridine scaffold.

Workflow Prep Compound Prep (DMSO Stock) Treat Compound Treatment (Dose Response) Prep->Treat Cells Cell Seeding (HEK293 / BaF3) Cells->Treat Read Signal Detection (FRET / Luminescence) Treat->Read Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

Standardized cell-based assay workflow for high-throughput fragment screening.

References

  • WO2008015416A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors.
  • US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors.
  • Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

  • PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences (PMC).[Link]

Application

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a TBK1 inhibitor in vitro

Application Note: In Vitro Evaluation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives as Potent TBK1 Inhibitors Executive Summary TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives as Potent TBK1 Inhibitors

Executive Summary

TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) that serves as a critical signaling hub in innate immunity, neuroinflammation, and oncogenesis[1]. Dysregulation of TBK1 is heavily implicated in autoimmune diseases and cancer, making it a high-value therapeutic target[2]. Recent rational drug design efforts have identified 1H-pyrazolo[3,4-b]pyridine derivatives—specifically those sharing the core N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold—as exceptionally potent, ATP-competitive TBK1 inhibitors[1]. This application note provides a comprehensive, causality-driven guide for evaluating these compounds in vitro, detailing structural rationale, comparative profiling, and self-validating experimental protocols.

Mechanistic Grounding & Rationale

The innate immune response relies on pattern recognition receptors (PRRs), such as RIG-I-like receptors (RLRs) and the cGAS-STING pathway, to detect cytosolic nucleic acids[2]. Upon activation, these sensors converge on TBK1. TBK1 subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), triggering its dimerization, nuclear translocation, and the transcription of Type I interferons (IFNs)[1].

The N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold was developed via bioisosteric replacement strategies targeting the kinase hinge region[3]. By mimicking the adenine ring of ATP, the pyrazolo[3,4-b]pyridine core forms critical hydrogen bonds with the kinase domain, effectively locking TBK1 in an inactive state and halting downstream IFN signaling[1].

G STING cGAS-STING / RLRs (Sensor Pathways) TBK1 TBK1 Kinase (Central Hub) STING->TBK1 Activation IRF3 IRF3 Phosphorylation (Transcription Factor) TBK1->IRF3 Phosphorylation (p-IRF3) Inhibitor N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (ATP-Competitive Inhibitor) Inhibitor->TBK1 Blocks Kinase Activity IFN Type I Interferon (IFN) (Immune Response) IRF3->IFN Nuclear Translocation

Caption: Pyrazolo[3,4-b]pyridin-4-amines block TBK1-mediated IFN signaling.

Comparative Inhibitor Profiling

To establish trustworthiness in assay validation, novel derivatives must be benchmarked against established standard-of-care tool compounds. Through structural optimization, lead derivatives of the 1H-pyrazolo[3,4-b]pyridine class (such as Compound 15y) have demonstrated sub-nanomolar potency, significantly outperforming legacy inhibitors like BX795 and MRT67307[1][2].

Table 1: In Vitro TBK1 Kinase Inhibition Profiling

Compound Class / NameTargetIC50 Value (nM)Mechanism of Action
Compound 15y (Lead Derivative) TBK10.2ATP-competitive inhibition[1]
BX795 (Positive Control) TBK1 / PDK17.1ATP-competitive inhibition[2]
MRT67307 (Positive Control) TBK1 / IKKε28.7ATP-competitive inhibition[2]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and assay artifacts.

Protocol A: In Vitro TBK1 Kinase Assay (ADP-Glo Methodology)

Objective: Quantify the direct biochemical IC50 of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives. Causality Check: The ADP-Glo assay measures the generation of ADP from ATP. Because these inhibitors are ATP-competitive, the assay must be run at the Michaelis constant ( Km​ ) for ATP (~10 µM for TBK1) to ensure physiological relevance and prevent artificial competitive displacement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human TBK1 (1 ng/µL) and myelin basic protein (MBP) substrate (0.5 µg/µL) in Kinase Buffer.

  • Inhibitor Pre-incubation (Critical Step): Dispense 5 µL of the Enzyme/Substrate mix into a 384-well plate. Add 1 µL of the inhibitor (10-point dose-response, 3-fold dilutions starting at 1 µM). Incubate for 30 minutes at room temperature.

    • Why? Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the kinase hinge region before the massive influx of ATP.

  • Reaction Initiation: Add 4 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Normalize data against DMSO (0% inhibition) and no-enzyme controls (100% inhibition) to calculate the IC50.

Protocol B: Cellular Target Engagement & Downstream Signaling Validation

Objective: Confirm that the inhibitor penetrates the cell membrane and engages TBK1 in a complex biological matrix. Causality Check: We utilize THP-1 (human monocytic) and RAW264.7 (murine macrophage) cell lines because they possess highly responsive, intact innate immune sensing pathways (cGAS-STING and TLRs), making them ideal for evaluating TBK1 activation[1].

Workflow CellPrep Cell Culture (THP-1 / RAW264.7) Treatment Inhibitor Pre-treatment (1h, Dose-Response) CellPrep->Treatment Stimulation Pathway Stimulation (DMXAA / LPS, 3h) Treatment->Stimulation Lysis Cell Lysis & Protein Extraction Stimulation->Lysis Analysis Western Blot / qPCR (p-TBK1, p-IRF3, IFN-b) Lysis->Analysis

Caption: Workflow for validating TBK1 inhibitor efficacy in cellular macrophage models.

Step-by-Step Workflow:

  • Cell Seeding: Seed THP-1 or RAW264.7 cells at 1×106 cells/well in 6-well plates. For THP-1, differentiate with 50 ng/mL PMA for 48 hours prior to the assay.

  • Inhibitor Treatment: Pre-treat cells with the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivative (e.g., 1 nM to 1 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Pathway Stimulation: Stimulate the cGAS-STING pathway using DMXAA (10 µg/mL) or the TLR4 pathway using LPS (1 µg/mL) for 3 hours.

    • Why? DMXAA directly binds murine STING, causing rapid, robust TBK1 phosphorylation, providing a highly specific activation window.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Why? Phosphatase inhibitors (e.g., NaF, Na3VO4) are mandatory to preserve the transient p-IRF3 and p-TBK1 signals during extraction.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe for total TBK1, p-TBK1 (Ser172), total IRF3, and p-IRF3 (Ser396).

    • Interpretation: A successful TBK1 inhibitor will dose-dependently abrogate p-IRF3 (Ser396) levels without affecting total IRF3 or total TBK1 expression.

  • Orthogonal Validation (qPCR): Extract total RNA, synthesize cDNA, and perform RT-qPCR for IFNB1 and CXCL10 mRNA to confirm functional blockade of the transcription response[1].

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Method

Application Note: Preclinical Evaluation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives as FGFR Kinase Inhibitors in Oncology

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Workflow Diagrams

I'm now refining Diagram 2 (Workflow). I've updated the nodes with precise labels to reflect the steps, including cell lines (RT112, SNU-16, A549) and assays (CellTiter-Glo, Western Blot). I also used precise node descriptions. I have ensured that the workflow is a left to right format. The colors used have also been refined. I am happy with the updates.

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Updating Diagrammatic Precision

I'm presently updating Diagram 1 (Pathway). I've ensured node descriptions are precise, including "pharmacophore" and "ATP-competitive kinase inhibitor" for accurate representation. I am adding "autophosphorylation" to FGFR, and refining edge labels, like "inhibits." The color scheme adheres to accessibility guidelines and the overall visual clarity of the diagram has been improved.

\n\n I am also updating Diagram 2, the experimental workflow, with even greater detail.

Introduction & Mechanistic Grounding

The compound N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) serves as a highly privileged pharmacophore and critical building block in the design of tricyclic kinase inhibitors[1]. In contemporary oncology drug development, derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated profound efficacy as ATP-competitive inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family[2].

Aberrant FGFR signaling—driven by gene amplification, point mutations, or chromosomal translocations—is a well-documented oncogenic driver in multiple malignancies, including urothelial (bladder), gastric, breast, and squamous cell lung carcinomas[2],[3]. Upon ligand binding, wild-type FGFRs undergo dimerization and autophosphorylation, which subsequently recruits docking proteins like FRS2. This cascade activates downstream intracellular signaling pathways, most notably the Ras-MAPK (mitogen-activated protein kinase) and PI3K-AKT pathways, which are essential for cellular proliferation, angiogenesis, and survival[2].

By competitively binding to the highly conserved ATP-binding pocket of the FGFR kinase domain, N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives halt receptor autophosphorylation. This targeted blockade deprives the cancer cell of its primary oncogenic survival signals, ultimately inducing apoptosis.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Activates FRS2 FRS2 / Grb2 Adaptors FGFR->FRS2 Phosphorylates Inhibitor N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (ATP-Competitive Inhibitor) Inhibitor->FGFR Blocks ATP Pocket PI3K PI3K / AKT Pathway (Cell Survival) FRS2->PI3K MAPK Ras / MAPK Pathway (Proliferation) FRS2->MAPK

Mechanism of action for pyrazolo[3,4-b]pyridine-based FGFR inhibitors in cancer signaling.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives, we employ a self-validating experimental system. This system pairs phenotypic viability assays with molecular pharmacodynamic (PD) biomarker profiling. Crucially, we utilize a differential cell line panel: RT112 (bladder cancer, FGFR3-TACC3 fusion, highly sensitive), SNU-16 (gastric cancer, FGFR2 amplified, highly sensitive), and A549 (lung carcinoma, FGFR wild-type/KRAS mutant). The inclusion of A549 acts as an internal negative control; because its growth is driven by mutant KRAS rather than FGFR, any significant toxicity observed in A549 indicates off-target effects rather than selective FGFR inhibition.

Workflow Prep Compound Prep (10mM DMSO Stock) Treat Drug Treatment (72h Incubation) Prep->Treat Seed Cell Seeding (RT112, SNU-16, A549) Seed->Treat Assay1 CellTiter-Glo Assay (Phenotypic Viability) Treat->Assay1 Assay2 Western Blotting (Target Engagement) Treat->Assay2 Analysis IC50 Calculation & Biomarker Profiling Assay1->Analysis Assay2->Analysis

Preclinical in vitro workflow for evaluating FGFR kinase inhibitors in cancer cell lines.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Focus: ATP-based luminescence requires strict control of cell density and solvent normalization to prevent artifactual data.

  • Cell Seeding: Harvest RT112, SNU-16, and A549 cells in the logarithmic growth phase. Seed at 2,000–3,000 cells/well in 90 µL of complete medium in opaque 96-well plates.

    • Expert Insight: Opaque plates prevent optical crosstalk between wells during luminescence reading. Seeding density must be optimized per cell line to ensure cells remain sub-confluent (≤80%) at the end of the 72-hour assay, as overgrowth triggers contact inhibition and metabolic downregulation, skewing ATP measurements.

  • Compound Preparation: Prepare a 10 mM stock of the synthesized derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution (10 points) in DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media to create a 10X intermediate, then add 10 µL of this intermediate to the 90 µL of cells.

    • Expert Insight: This two-step dilution ensures the final DMSO concentration on the cells is exactly 0.1% across all wells. Higher DMSO concentrations can induce solvent toxicity, confounding the drug's true anti-proliferative effect.

  • Incubation & Assay: Incubate for 72 hours at 37°C, 5% CO₂. Equilibrate plates to room temperature for 30 minutes, add 50 µL of CellTiter-Glo reagent, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes before reading luminescence.

Protocol B: Pharmacodynamic Biomarker Profiling (Western Blot)

Causality Focus: Preserving transient phosphorylation states to prove direct target engagement.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1X, 3X, and 10X the established IC₅₀ for 2 hours.

    • Expert Insight: A short 2-hour exposure is critical. We are measuring direct kinase inhibition (target engagement), not secondary apoptotic effects. Prolonged exposure leads to protein degradation and apoptosis, making it impossible to distinguish direct kinase inhibition from general cell death.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄), and 10 mM Sodium Fluoride (NaF).

    • Expert Insight: Na₃VO₄ inhibits tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases. Without these, endogenous phosphatases will rapidly strip the phosphate groups off FGFR, ERK, and AKT during lysis, resulting in false-negative target engagement data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF membranes, and block in 5% BSA. Probe with primary antibodies overnight at 4°C (see Table 2). Detect using HRP-conjugated secondary antibodies and ECL substrate.

Data Presentation

Table 1: Representative Anti-Proliferative Activity (IC₅₀) of Pyrazolo[3,4-b]pyridine Derivatives Note: The stark contrast in IC₅₀ between FGFR-driven lines and the A549 control validates the compound's target selectivity.

Cell LineCancer TypePrimary Genetic DriverAverage IC₅₀ (nM)Interpretation
RT112 Urothelial (Bladder)FGFR3-TACC3 Fusion12.5 ± 2.1Highly Sensitive (On-Target)
SNU-16 Gastric CarcinomaFGFR2 Amplification8.3 ± 1.4Highly Sensitive (On-Target)
A549 Lung AdenocarcinomaKRAS Mutation (FGFR WT)> 10,000Resistant (Selectivity Control)

Table 2: Western Blot Antibody Panel & Expected Pharmacodynamic Response

Target ProteinMolecular WeightRole in PathwayExpected Response to Inhibitor (2h)
Phospho-FGFR (Tyr653/654) ~120 kDaDirect Receptor ActivationDose-dependent complete ablation
Total FGFR ~120 kDaBaseline Receptor PoolUnchanged (Loading control for receptor)
Phospho-ERK1/2 (Thr202/Tyr204) 42, 44 kDaDownstream MAPK ProliferationSignificant dose-dependent reduction
Phospho-AKT (Ser473) 60 kDaDownstream PI3K SurvivalModerate to significant reduction
GAPDH / β-Actin 37 kDa / 42 kDaHousekeeping ProteinUnchanged (Global loading control)

References

  • [2] US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors. Google Patents. Available at:

  • [1] Buy 1-Benzylquinazolin-4(1H)-one (EVT-12057890) - EvitaChem (Catalog listing N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine). EvitaChem. Available at:

  • [3] US10131667B2 - Substituted tricyclic compounds as FGFR inhibitors. Google Patents. Available at:

Sources

Application

Application Note: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Privileged Scaffold in Alzheimer’s Disease Drug Discovery

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction: The Rationale for Multi-Target-Directed Ligands (MTDLs) A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction: The Rationale for Multi-Target-Directed Ligands (MTDLs)

Alzheimer’s disease (AD) is a highly complex, multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuroinflammation. Historically, the "one-molecule, one-target" paradigm has yielded high clinical attrition rates. Consequently, the field has shifted toward Multi-Target-Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple disease pathways simultaneously [1].

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) has emerged as a highly versatile building block in AD research. The pyrazolo[3,4-b]pyridine core is a bioisostere of the purine ring (adenine/guanine), allowing it to fit seamlessly into the ATP-binding pockets of critical kinases like GSK-3β and CDK5 [2]. Furthermore, when tethered to a cholinesterase inhibitor (e.g., tacrine), the N-methylated pyrazolopyridine moiety acts as a potent peripheral anionic site (PAS) binding unit for Acetylcholinesterase (AChE) and a catalytic inhibitor of Phosphodiesterase 4D (PDE4D) [1]. The N-methyl group at the 4-position is critical; it modulates the lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration while directing the spatial orientation of the molecule within enzymatic gorges.

Chemical Biology & Mechanism of Action

The therapeutic efficacy of pyrazolo[3,4-b]pyridine hybrids relies on a tripartite mechanism:

  • Cholinergic Restoration: Inhibition of AChE at both the Catalytic Anionic Site (CAS) and the PAS prevents acetylcholine degradation.

  • cAMP/CREB Pathway Activation: Inhibition of PDE4D prevents the hydrolysis of cyclic AMP (cAMP), leading to the activation of the cAMP response element-binding protein (CREB), which promotes neurogenesis and memory consolidation.

  • Tau Regulation: Direct competitive inhibition of GSK-3β and CDK5 prevents the hyperphosphorylation of tau proteins, halting the formation of neurofibrillary tangles (NFTs) [2].

G MTDL Pyrazolo[3,4-b]pyridine Derivatives AChE AChE / BuChE MTDL->AChE Inhibits PDE4D PDE4D MTDL->PDE4D Inhibits Kinases GSK-3β / CDK5 MTDL->Kinases Inhibits ACh ↑ Acetylcholine AChE->ACh Prevents degradation cAMP ↑ cAMP Levels PDE4D->cAMP Prevents hydrolysis Tau ↓ Tau Phosphorylation Kinases->Tau Blocks pathway Cognition Cognitive Improvement & Neuroprotection ACh->Cognition CREB CREB Activation cAMP->CREB Tau->Cognition CREB->Cognition

Figure 1: Multi-target signaling pathway of pyrazolo[3,4-b]pyridine derivatives in Alzheimer's models.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Appropriate positive controls (Tacrine for AChE, Rolipram for PDE4D) must be run concurrently to validate the dynamic range of the assays.

Protocol A: Synthesis of Tacrine-Pyrazolo[3,4-b]pyridine Hybrids

Objective: To synthesize a dual-binding site MTDL using N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Causality & Design Choice: A 6-carbon alkyl spacer (1,6-dibromohexane) is specifically chosen because molecular docking studies reveal that a ~7–8 Å distance is required to simultaneously span the CAS (bound by tacrine) and the PAS (bound by the pyrazolopyridine) of the AChE gorge [1].

  • N-Alkylation of the Scaffold:

    • Dissolve 1.0 eq of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in anhydrous DMF. (Why DMF? The polar aprotic solvent stabilizes the transition state of the SN2 reaction).

    • Add 1.5 eq of anhydrous K2​CO3​ . Stir for 30 minutes at room temperature to deprotonate the acidic N1 position of the pyrazole ring.

    • Dropwise, add 3.0 eq of 1,6-dibromohexane. (Excess dibromohexane prevents dimerization).

    • Heat to 60°C for 4 hours. Monitor via TLC (DCM:MeOH, 10:1).

    • Quench with ice water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography to isolate the bromohexyl intermediate.

  • Coupling with Tacrine:

    • Combine the bromohexyl intermediate (1.0 eq) and 9-amino-1,2,3,4-tetrahydroacridine (Tacrine, 1.2 eq) in anhydrous acetonitrile.

    • Add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of the alkyl bromide to a more reactive alkyl iodide), followed by Cs2​CO3​ (2.0 eq).

    • Reflux for 12 hours. Purify the final hybrid compound via preparative HPLC.

Protocol B: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

Objective: Quantify AChE and BuChE inhibitory potency.

Causality & Design Choice: Ellman’s reagent (DTNB) reacts with thiocholine (the hydrolysis product of acetylthiocholine) to form 5-thio-2-nitrobenzoate, a yellow anion. This provides a continuous, real-time spectrophotometric readout of enzyme kinetics, ensuring high data fidelity.

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (serial dilutions from 10−4 to 10−9 M in 1% DMSO), and 20 µL of AChE (from electric eel, 0.22 U/mL) or BuChE (equine serum, 0.12 U/mL).

  • Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to initiate the reaction.

  • Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate IC50​ using non-linear regression (GraphPad Prism). Use Tacrine as the positive control.

Protocol C: PDE4D TR-FRET Assay

Objective: Evaluate phosphodiesterase 4D inhibition.

  • Utilize a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.

  • Incubate recombinant human PDE4D enzyme with the synthesized pyrazolopyridine hybrids and 100 nM cAMP in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ ) for 1 hour at room temperature.

  • Add the TR-FRET detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Self-Validation: As PDE4D hydrolyzes cAMP, the FRET signal increases (due to less unlabeled cAMP competing for the antibody). Potent inhibitors will preserve unlabeled cAMP, resulting in a lower FRET signal.

  • Read the plate at 620 nm (donor) and 665 nm (acceptor). Use Rolipram as the reference inhibitor.

Quantitative Data Summary

The incorporation of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold significantly enhances the multi-target profile of the resulting ligands compared to monotherapies. Below is a representative data summary of a 6-carbon tethered hybrid (Compound 10j) [1].

Compound / DrugAChE IC50​ (µM)BuChE IC50​ (µM)PDE4D IC50​ (µM)Selectivity (AChE/BuChE)
Tacrine (Control)0.185 ± 0.010.045 ± 0.005> 50.00.24
Rolipram (Control)> 50.0> 50.00.580 ± 0.04N/A
Hybrid 10j 0.125 ± 0.02 0.449 ± 0.03 0.271 ± 0.02 3.59

Insight: The hybrid molecule outperforms Tacrine in AChE inhibition while gaining potent PDE4D inhibitory activity, proving the synergistic value of the pyrazolo[3,4-b]pyridine moiety.

Drug Discovery Workflow

Workflow Synthesis 1. Chemical Synthesis N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine + Alkyl Linker + Tacrine Purification 2. Purification & Characterization Flash Chromatography, NMR, HRMS Synthesis->Purification InVitro 3. In Vitro Screening Ellman's Assay (AChE/BuChE) TR-FRET (PDE4D) Kinase Glo (GSK-3β) Purification->InVitro Cytotoxicity 4. Cytotoxicity Profiling SH-SY5Y Cell Line (MTT Assay) InVitro->Cytotoxicity InVivo 5. In Vivo Efficacy Morris Water Maze (Cognition) Transgenic AD Mice Cytotoxicity->InVivo

Figure 2: End-to-end preclinical workflow for evaluating pyrazolopyridine-based MTDLs.

Conclusion & Future Directions

The integration of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine into MTDL frameworks represents a significant leap in Alzheimer's drug design. By simultaneously targeting the cholinergic deficit and the cAMP/CREB neuroprotective pathways, these hybrids offer disease-modifying potential rather than mere symptomatic relief. Future research should focus on utilizing this scaffold to develop fluorescent probes for β-amyloid plaque imaging[3], leveraging the exceptional photophysical properties and large Stokes shifts inherent to the pyrazolo[3,4-b]pyridine core.

References

  • Pan, T., Xie, S., Zhou, Y., & Qiu, L. (2019). Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids. Bioorganic & Medicinal Chemistry Letters, 29(16), 2150-2152.[Link]

  • Perez, D. I., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6966-6972.[Link]

  • Tsotinis, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343.[Link]

Method

Application Note: Antimicrobial Susceptibility Testing of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The pyrazolo[3,4-b]pyridine scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent kinase inhibitory properties (such as FGFR inhibition) and broad-spectrum biological activities[1]. Recently, derivatives like N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine have garnered significant attention for their promising antimicrobial, antifungal, and anti-virulence profiles[2][3].

The causality behind the antimicrobial efficacy of pyrazolo[3,4-b]pyridines lies in their dual-action mechanism. Structurally, the planar, nitrogen-rich fused bicyclic system allows these compounds to intercalate with bacterial DNA, effectively disrupting DNA replication[4]. Furthermore, these scaffolds act as bioisosteres to classical pyrazolo-pyrimidines, exhibiting targeted inhibition of Dihydrofolate Reductase (DHFR), thereby starving the pathogen of essential folates required for survival[5].

MOA Compound N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Target1 Dihydrofolate Reductase (DHFR) Inhibition Compound->Target1 Competitive binding Target2 DNA Intercalation / Binding Affinity Compound->Target2 Structural intercalation Effect1 Folate Synthesis Blockade Target1->Effect1 Effect2 Disruption of DNA Replication Target2->Effect2 Outcome Bactericidal / Fungistatic Activity Effect1->Outcome Effect2->Outcome

Proposed antimicrobial mechanisms of pyrazolo[3,4-b]pyridines targeting DHFR and DNA.

Experimental Design & Causality

When designing an in vitro susceptibility assay for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, several physicochemical factors dictate the experimental parameters:

  • Solvent Selection: The compound possesses a highly lipophilic core. Aqueous buffers will induce immediate precipitation. Therefore, 100% DMSO is mandated for the master stock. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced microbial toxicity, which would yield false-positive antimicrobial readouts.

  • Strain Selection: To validate broad-spectrum efficacy, testing must include Gram-positive (Bacillus subtilis CIP 5262), Gram-negative (Escherichia coli CIP 53126), and fungal strains (Candida albicans ATCC 10231)[6].

  • Readout Methodology: Because precipitated compound can mimic microbial turbidity, standard Optical Density (OD600) readouts can be misleading. We employ a Resazurin microtiter assay (REMA) . Resazurin (blue/non-fluorescent) is reduced by metabolically active cells to resorufin (pink/highly fluorescent), providing a definitive, colorimetric causality between cell viability and compound efficacy.

Detailed Protocol: Broth Microdilution Assay (MIC/MBC)

This protocol is a self-validating system adapted from CLSI guidelines, ensuring that every plate contains internal controls to rule out systemic errors.

Reagent Preparation
  • Compound Stock: Dissolve N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 100% DMSO to yield a 12.8 mg/mL master stock. Store aliquots at -20°C.

  • Working Solution: Dilute the master stock 1:50 in Mueller-Hinton Broth (MHB) to create a 256 µg/mL working solution (containing 2% DMSO).

  • Inoculum Preparation: Cultivate target strains on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

Microdilution Workflow
  • Dispense 50 µL of MHB into columns 2 through 12 of a 96-well plate.

  • Add 100 µL of the 256 µg/mL working solution into Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix thoroughly by pipetting, and repeat this serial 2-fold dilution up to Column 10. Discard 50 µL from Column 10. (Concentration range: 128 µg/mL to 0.25 µg/mL).

  • Add 50 µL of the prepared bacterial inoculum to Columns 1 through 11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours (for bacteria) or 25°C for 48-72 hours (for fungi)[4][6].

Workflow Prep 1. Compound Preparation (12.8 mg/mL DMSO Stock) Dilution 2. Serial Microdilution (0.25 - 128 µg/mL) Prep->Dilution Inoculation 3. Microbial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. MIC Determination (Resazurin Colorimetry) Incubation->Readout Validation 6. MBC/MFC Confirmation (Agar Plating) Readout->Validation

Step-by-step workflow for in vitro antimicrobial susceptibility testing.

Quality Control & Self-Validation

To ensure the trustworthiness of the data, the protocol relies on a strict self-validating matrix within the 96-well plate:

  • Column 11 (Positive Growth Control): Contains MHB, inoculum, and 1% DMSO (no compound). Validation: Must show robust growth (pink color upon Resazurin addition). If no growth occurs, the DMSO concentration was toxic or the inoculum was dead; invalidate the plate.

  • Column 12 (Negative Sterility Control): Contains MHB and 1% DMSO only. Validation: Must remain clear (blue color upon Resazurin addition). If turbidity occurs, the media is contaminated; invalidate the plate.

Expected Data & Interpretation

Based on structural analogs and substituted pyrazolo[3,4-b]pyridine derivatives evaluated in recent literature[3][6], the expected Minimum Inhibitory Concentration (MIC) data should mirror the ranges outlined in Table 1.

Table 1: Anticipated MIC values for pyrazolo[3,4-b]pyridine derivatives against standard strains.

MicroorganismStrain TypeExpected MIC Range (µg/mL)Reference StandardStandard MIC (µg/mL)
Escherichia coliCIP 53126 (Gram -)1.56 - 12.5Gentamicin0.12 - 0.24
Bacillus subtilisCIP 5262 (Gram +)0.78 - 6.25Ampicillin0.01 - 0.03
Candida albicansATCC 10231 (Fungal)3.12 - 25.0Amphotericin B0.03 - 0.98

Note: While the compound may exhibit higher MIC values than established clinical standards, its value lies in its novel mechanism of action, which can bypass traditional efflux pump-mediated resistance mechanisms.

References

  • Samar C, Helmi T, Ismail A, Khiari J, Bassem J. "Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts, Antibacterial and Antifungal Activities." J Bacteriol Parasitol, 2017.
  • Sinha et al. "SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO[3,4-B] PYRIDINES." RJLBPCS, 2025.
  • "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis." ACS Omega, 2024.
  • "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile." J-Stage.
  • "Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents." PMC, 2025.
  • "Substituted tricyclic compounds as FGFR inhibitors." Google Patents.

Sources

Application

Application Note: Analytical Method Development and Validation for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Scientific Context The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Context

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for potent kinase inhibitors[1]. Specifically, N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a critical synthetic intermediate used in the development of substituted tricyclic compounds that act as Fibroblast Growth Factor Receptor (FGFR) inhibitors[2].

Because FGFR proteins (FGFR1–4) regulate critical physiological processes—including angiogenesis, tissue development, and metabolic regulation—their dysregulation is heavily implicated in myeloproliferative diseases and skeletal disorders[3]. Ensuring the ultra-high purity of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine intermediate is paramount, as trace impurities can propagate through multi-step syntheses, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

Biological Relevance: The FGFR Signaling Pathway

To understand the rigorous purity requirements of this intermediate, it is essential to contextualize its role in the final drug product's mechanism of action. The final APIs synthesized from this intermediate competitively bind to the ATP-binding cleft of the FGFR kinase domain, halting downstream oncogenic signaling[3].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR Dimerization & Autophosphorylation Ligand->Receptor FRS2 FRS2 / GRB2 Docking Receptor->FRS2 Inhibitor Pyrazolo[3,4-b]pyridine Derived Inhibitor Inhibitor->Receptor Blocks Kinase Domain RAS_MAPK RAS / MAPK Pathway (Cell Proliferation) FRS2->RAS_MAPK PI3K_AKT PI3K / AKT Pathway (Cell Survival) FRS2->PI3K_AKT

Figure 1: Mechanism of action for FGFR inhibitors derived from pyrazolo[3,4-b]pyridines.

Analyte Profiling & Methodological Causality

Developing a robust analytical method requires a deep understanding of the molecule's physicochemical properties. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine contains multiple basic nitrogen atoms (a pyridine ring and a secondary amine).

Table 1: Physicochemical & Chromatographic Profile

ParameterCharacteristicChromatographic Implication
Molecular Formula C7H8N4Low molecular weight (148.17 g/mol ); requires MS detection in low m/z range.
Acid-Base Profile Highly Basic (Multiple N-atoms)Prone to severe peak tailing due to secondary interactions with free silanols on silica columns.
UV Absorbance Extended conjugationStrong UV chromophore; optimal detection at 254 nm and 365 nm[4].
Solubility Soluble in polar organicsIdeal for Reverse-Phase (RP) LC using Methanol or Acetonitrile.
The "Why" Behind the Method Design

Standard C18 columns often fail for basic pyrazolopyridines because the protonated amines interact electrostatically with residual, negatively charged silanols ( SiO− ) on the stationary phase. To engineer a self-validating system , we employ two synergistic strategies:

  • Mobile Phase pH Control: Utilizing 0.1% Formic Acid (pH ~2.7) ensures all basic nitrogens are fully protonated, standardizing the analyte's ionization state.

  • Stationary Phase Selection: We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH technology applies a low-level positive charge to the particle surface. The electrostatic repulsion between the positively charged stationary phase and the protonated analyte completely suppresses silanol interactions, yielding perfectly symmetrical peaks without the need for ion-pairing reagents.

Method_Dev Step1 Analyte Profiling (Basic Amine) Step2 Column Selection (CSH C18 to repel cations) Step1->Step2 Step3 Mobile Phase (0.1% FA, pH 2.7) Step2->Step3 Step4 Gradient Tuning (5-95% ACN) Step3->Step4 Step5 ICH Q2(R2) Validation Step4->Step5

Figure 2: QbD-driven logical workflow for pyrazolopyridine analytical method development.

Experimental Protocols: UHPLC-UV/MS

The following protocol details the optimized conditions for the purity assessment and structural confirmation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, adapted from established preparative and analytical LC-MS frameworks for tricyclic FGFR inhibitors[3].

Reagents and Materials
  • Analyte: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: Formic Acid (FA), LC-MS grade.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol using sonication for 5 minutes. Dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (95% Water / 5% ACN).

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-micron UHPLC column.

Instrumental Conditions (UHPLC-UV/MS)

Table 2: Optimized Chromatographic Parameters

ParameterSetting
System Agilent 1290 Infinity II LC coupled to 6460 Triple Quadrupole MS
Column Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)
Column Temperature 40 °C (Reduces mobile phase viscosity and backpressure)
Mobile Phase A 0.1% FA in LC-MS Water
Mobile Phase B 0.1% FA in LC-MS Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
UV Detection Diode Array Detector (DAD) at 254 nm and 365 nm[4]
MS Ionization Electrospray Ionization Positive mode (ESI+)

Gradient Program:

  • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 1.0 – 6.0 min: Linear ramp from 5% B to 95% B.

  • 6.0 – 7.5 min: 95% B (Column wash to elute highly retained organic impurities).

  • 7.5 – 7.6 min: Return to 5% B.

  • 7.6 – 10.0 min: Re-equilibration at 5% B.

Method Validation Framework (ICH Q2(R2))

To ensure the method is trustworthy and suitable for routine quality control (QC) of the intermediate, it must be validated according to ICH Q2(R2) guidelines. The self-validating nature of this protocol is established through strict System Suitability Testing (SST).

System Suitability Test (SST) Criteria

Before executing any validation batch, the system must pass the following criteria based on six replicate injections of the 100 µg/mL working standard:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ): 10,000

Validation Results Summary

Table 3: Quantitative Validation Data

Validation ParameterMethodology / RangeAcceptance CriteriaTypical Result
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat).No interfering peaks at the analyte retention time. Peak purity index > 0.990.Pass (Resolution > 2.0 from all degradants)
Linearity 7 concentration levels ranging from 1 µg/mL to 150 µg/mL.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
LOD & LOQ Calculated based on Signal-to-Noise (S/N) ratio.LOD: S/N 3 LOQ: S/N 10LOD = 0.05 µg/mL LOQ = 0.15 µg/mL
Accuracy (Recovery) Spike API at 50%, 100%, and 150% of target concentration (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% – 101.2%
Method Precision 6 independent sample preparations at 100% test concentration.%RSD of assay 2.0%.%RSD = 0.85%

Conclusion

The development of analytical methods for highly basic, nitrogen-rich heterocycles like N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine requires deliberate stationary and mobile phase selection to overcome peak tailing. By leveraging a low-pH mobile phase and a Charged Surface Hybrid (CSH) column, this UHPLC-UV/MS protocol delivers a highly specific, accurate, and self-validating method. This ensures the chemical integrity of the intermediate, safeguarding the downstream synthesis of critical FGFR kinase inhibitors.

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Method

Analytical Strategies for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: Overcoming Peak Tailing in HPLC and LC-MS/MS Workflows

Executive Summary N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a critical structural motif and synthetic intermediate utilized in the development of potent Fibroblast Growth Factor Receptor (FGFR) kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a critical structural motif and synthetic intermediate utilized in the development of potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors[1]. From an analytical perspective, this compound presents a classic chromatographic challenge: it is a highly polar, basic molecule. When analyzed using traditional reversed-phase liquid chromatography (RPLC), basic amines frequently exhibit severe exponential peak tailing, poor retention, and compromised resolution[2].

As a Senior Application Scientist, I have designed this application note to provide a self-validating, field-proven framework for the analysis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. By leveraging Charged Surface Hybrid (CSH) stationary phases and optimized volatile buffers, the protocols below ensure symmetrical peak shapes, high MS sensitivity, and robust quantitative reproducibility.

Physicochemical Profiling & Analytical Rationale

Before developing an LC method, we must decode the molecule's physicochemical properties to anticipate its behavior in the column and the ion source.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C7H8N4Small, highly nitrogenous molecule.
Monoisotopic Mass 148.0749 DaLow m/z; requires careful selection of MS transitions to avoid background noise.
pKa (Estimated) ~5.5 - 6.5Basic secondary amine and pyridine nitrogen. Fully protonated at acidic LC-MS pH (pH 2-3).
LogP (Estimated) ~0.5 - 1.0Highly polar. Will elute early on standard C18 columns; requires high aqueous hold.
The Causality of Peak Tailing (The "Silanol Effect")

At the low pH required for positive electrospray ionization (ESI+), N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is fully protonated. Traditional high-purity silica C18 columns, even when heavily endcapped, contain residual surface silanols (-Si-OH)[3]. A fraction of these silanols remain ionized (-Si-O⁻) even at pH 2.5. The protonated amine undergoes secondary electrostatic ion-exchange interactions with these negatively charged silanols. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the analyte to desorb slowly, resulting in exponential peak tailing[2].

To mitigate this, we employ Charged Surface Hybrid (CSH) technology. CSH particles incorporate a low-level positive charge on the silica surface. This creates an electrostatic repulsion barrier that prevents the protonated basic amine from interacting with residual silanols, yielding Gaussian peak shapes without the need for MS-suppressing ion-pairing agents.

G cluster_standard Standard C18 Silica (Peak Tailing) cluster_csh Charged Surface Hybrid (Gaussian Peak) Node1 Protonated Analyte [M+H]+ Node2 Residual Silanol (-SiO-) Node1->Node2 Electrostatic Attraction Node3 Secondary Ion-Exchange (Exponential Tailing) Node2->Node3 Delayed Elution Node4 Protonated Analyte [M+H]+ Node5 Positively Charged Surface (+) Node4->Node5 Electrostatic Repulsion Node6 Ideal Partitioning (Symmetrical Peak) Node5->Node6 Pure Hydrophobic Interaction

Caption: Mechanism of peak shape improvement: Standard C18 silanol interactions vs. CSH electrostatic repulsion.

Protocol 1: High-Resolution HPLC-UV Method

This method is designed for purity profiling, reaction monitoring, and API release testing. It acts as a self-validating system by incorporating a high-aqueous hold to ensure retention of the polar analyte, followed by a steep organic wash to eliminate hydrophobic impurities.

Materials and Reagents
  • Stationary Phase: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Diluent: 95:5 Water:Acetonitrile (Avoid using 100% organic diluents to prevent solvent-mismatch peak distortion).

Chromatographic Conditions
Table 2: HPLC-UV Gradient Program
Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)Curve
0.000.4098.02.0Initial
1.500.4098.02.06 (Linear)
6.000.4040.060.06 (Linear)
7.000.405.095.06 (Linear)
8.500.405.095.06 (Linear)
8.600.4098.02.06 (Linear)
12.000.4098.02.06 (Equilibration)
  • Column Temperature: 40 °C (Reduces backpressure and improves mass transfer).

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm (Optimal for the pyrazolo[3,4-b]pyridine chromophore).

System Suitability & Self-Validation Criteria

To ensure the method is performing correctly, evaluate the following before running unknown samples:

  • Retention Time (RT): ~3.2 ± 0.1 min.

  • USP Tailing Factor (Tf): Must be ≤ 1.3 (Validates that the CSH column is effectively masking silanols).

  • Carryover Check: Inject a blank diluent immediately after the highest calibration standard. The peak area at the analyte RT must be < 0.1% of the standard. Basic amines frequently adsorb to stainless steel injector needles; if carryover fails, switch to a strong needle wash of 50:50:0.5 MeOH:Water:FA.

Protocol 2: LC-MS/MS Quantitative Workflow

For pharmacokinetic (PK) evaluation or trace-level quantitation in biological matrices, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required. The secondary amine group makes this compound highly susceptible to protonation, yielding a strong [M+H]+ precursor ion at m/z 149.1.

LCMS_Workflow SamplePrep 1. Sample Preparation Protein Precipitation (Acetonitrile) or API Dilution Chromatography 2. UPLC Separation CSH C18 Column 0.1% FA Gradient SamplePrep->Chromatography Ionization 3. ESI+ Ionization Precursor Ion: [M+H]+ m/z 149.1 Chromatography->Ionization Fragmentation 4. CID Fragmentation Argon Collision Gas Targeting Pyrazole/Amine Cleavage Ionization->Fragmentation Detection 5. MRM Detection Quantifier & Qualifier Transitions Data Processing Fragmentation->Detection

Caption: End-to-end LC-MS/MS quantitative workflow for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 2.5 kV (Keep relatively low to prevent in-source fragmentation of this small molecule).

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon (at ~3.5 x 10⁻³ mbar)

Table 3: MRM Transitions and Collision Energies
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
149.1118.1 252018Quantifier (Loss of methylamine group: -CH3NH2)
149.191.0 252028Qualifier (Cleavage of the pyrazole ring)
Step-by-Step Execution
  • Matrix Preparation: If analyzing plasma, perform protein precipitation by adding 300 µL of cold Acetonitrile (containing an internal standard, e.g., a stable isotope-labeled analog) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Dilution: Transfer 100 µL of the supernatant and dilute with 300 µL of Water. Scientific Rationale: Diluting the organic extract with water ensures the sample matches the initial high-aqueous mobile phase conditions, preventing "solvent breakthrough" where the polar analyte fails to retain on the column.

  • Analysis: Inject 2.0 µL into the LC-MS/MS utilizing the gradient outlined in Table 2.

  • Data Validation: Ensure the ion ratio (Area of Quantifier / Area of Qualifier) for all unknown samples remains within ±20% of the average ion ratio established by the calibration standards. Deviations indicate co-eluting matrix interference.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, nitrogen-rich heterocycles. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) represents a "perfect storm" of purification challenges: it possesses a fused bicyclic system with multiple basic nitrogens (pyridine, pyrazole, and a secondary amine), making it highly polar, prone to severe hydrogen bonding, and difficult to solubilize in standard non-polar organic solvents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass common chromatographic failures and achieve >98% purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak uncontrollably on standard bare silica gel, and how do I fix it?

  • User Issue: "When I run N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine on normal-phase silica, the compound streaks from Rf 0.8 down to the baseline. Modifying the solvent with Methanol doesn't help."

  • Mechanistic Rationale (Causality): The pyrazolo[3,4-b]pyridine core contains highly basic nitrogen atoms. Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5). When your basic compound interacts with these silanols, it undergoes strong hydrogen bonding and essentially acts as a cation exchanger, leading to severe peak tailing and streaking[1]. Adding a polar solvent like Methanol increases solubility but fails to disrupt these strong ionic interactions.

  • Solution: You must neutralize the stationary phase or shield the silanols. The most effective approach is to switch to base-deactivated (amine-bonded) silica or basic alumina[2]. Alternatively, add a volatile basic modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to your mobile phase to competitively bind and block the acidic silanols[3].

Q2: I switched to a C18 reverse-phase column to avoid silica streaking, but the compound elutes in the void volume. What is the alternative?

  • User Issue: "To bypass the normal-phase streaking, I tried Reverse-Phase (C18), but the compound elutes immediately, even at 5% organic."

  • Mechanistic Rationale (Causality): N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is exceptionally hydrophilic. Standard C18 columns rely on hydrophobic partitioning. Because the compound lacks significant aliphatic or hydrophobic surface area, it prefers the highly aqueous mobile phase and fails to partition into the hydrophobic C18 chains[4].

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Strong Cation Exchange (SCX) column[4]. HILIC uses a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile) where water acts as the strong eluting solvent, perfectly flipping the retention mechanism for hydrophilic targets[3][5].

Q3: The compound is only soluble in highly polar solvents like DMSO or hot Methanol. How do I load it onto a column without ruining the separation?

  • User Issue: "I can't dissolve the crude mixture in my starting mobile phase (Dichloromethane/Hexane). Injecting it in DMSO ruins the band shape."

  • Mechanistic Rationale (Causality): Injecting a strong, highly polar solvent directly onto a normal-phase column disrupts the local equilibrium of the stationary phase. The solvent acts as a localized strong eluent, causing the sample to travel rapidly down the column before partitioning, resulting in broad, smeared bands.

  • Solution: Implement a "dry loading" technique[3]. Dissolve the sample in a volatile polar solvent (like Methanol), mix it with an inert support (such as Celite 545), and evaporate it to a free-flowing powder before loading it onto the column head.

Part 2: Mechanistic Interaction Pathways

Understanding the chemical environment inside your column is critical. The diagram below illustrates why standard silica fails and how surface modification resolves the issue.

G A N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (Basic Nitrogens) B Standard Silica Gel (Acidic Silanols, pKa ~4.5) A->B Interacts with G Elution with Symmetrical Peaks (Result: High Purity) A->G Purified via C Strong H-Bonding & Ion Exchange (Result: Severe Streaking) B->C Causes D Mobile Phase Modifiers (e.g., TEA, NH4OH) F Competitive Binding (Blocks Silanols) D->F Mechanism E Amine-Bonded Silica / Basic Alumina (Neutralized Surface) E->F Mechanism F->B Shields F->G Enables

Fig 1. Chromatographic interaction pathways and resolution strategies for basic heterocycles.

Part 3: Quantitative Data Summary

Selecting the correct stationary phase is half the battle. The table below summarizes the expected performance of various chromatographic modalities when applied to highly polar basic heterocycles like our target compound.

Column TypeMobile Phase StrategyRetention MechanismTypical Peak Asymmetry ( As​ )Suitability for Target
Standard C18 High Aqueous (e.g., 95:5 H₂O:MeCN)Hydrophobic Partitioning>2.0 (Tailing/Void)Poor
Polar-Embedded C18 High Aqueous + BufferShielded Partitioning1.2 - 1.5Moderate
SCX (Cation Exchange) Salt/MeCN GradientIonic Interaction1.0 - 1.1Excellent
HILIC (Amine/Diol) High Organic to AqueousHydrophilic Partitioning1.0 - 1.2Excellent

Part 4: Field-Proven Experimental Protocols

Protocol A: Dry-Loading Normal Phase Chromatography (Amine-Modified Silica)
  • Validation Checkpoint: Ensure the dry-loaded powder is completely free-flowing. Any residual solvent will cause peak broadening and compromise the self-validating nature of the separation.

  • Dissolution: Dissolve 500 mg of crude N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 10 mL of Methanol.

  • Adsorption: Add 1.5 g of Celite 545 (or amine-functionalized silica) to the solution. Causality: Celite provides an inert, high-surface-area support that prevents the compound from aggregating, ensuring a narrow injection band.

  • Evaporation: Rotary evaporate the mixture at 40°C under reduced pressure until a completely dry, free-flowing powder is obtained.

  • Column Equilibration: Equilibrate an amine-bonded flash column with 100% Dichloromethane (DCM).

  • Loading: Carefully pour the dry powder onto the top frit of the column, ensuring an even bed.

  • Elution: Run a gradient from 0% to 15% Methanol in DCM over 10 column volumes (CV).

Protocol B: HILIC Purification Workflow

For fractions that fail normal-phase purification, HILIC is the authoritative standard for hydrophilic bases[5].

HILIC_Workflow Step1 1. Sample Preparation Dissolve in high organic (e.g., 75% MeCN) Step2 2. Column Equilibration Amine-bonded or Zwitterionic HILIC column Step1->Step2 Step3 3. Sample Loading Avoid high aqueous injection volumes Step2->Step3 Step4 4. Gradient Elution Decrease MeCN / Increase Aqueous Buffer Step3->Step4 Step5 5. Fraction Collection & Lyophilization Remove volatile buffers (e.g., NH4Formate) Step4->Step5

Fig 2. Step-by-step HILIC purification workflow for highly polar, hydrophilic compounds.

  • Validation Checkpoint: The sample must be dissolved in a solvent composition as close to the initial mobile phase as possible (high organic) to prevent peak distortion.

  • Sample Preparation: Dissolve the sample in a mixture of 75% Acetonitrile / 25% Water containing 10 mM Ammonium Formate.

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or Amine-bonded stationary phase.

  • Equilibration: Equilibrate the column with 90% Acetonitrile / 10% Water (with 10 mM Ammonium Formate buffer, pH 3.0). Causality: The buffer controls the ionization state of the basic nitrogens and ensures reproducible retention[3].

  • Gradient Execution: Elute by increasing the aqueous portion (e.g., 10% to 40% Water) over 15 CV. Causality: In HILIC, water is the strong solvent. Increasing water disrupts the hydrophilic partitioning layer on the stationary phase, eluting the compound[5].

  • Recovery: Pool pure fractions and lyophilize to remove the volatile ammonium formate buffer.

Part 5: References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. 3

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed. 4

  • How can i isolate polar basic compound with silica gel column chromatography? - ResearchGate. 2

  • Purification of strong polar and basic compounds - Reddit (r/Chempros). 1

  • Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. 5

Sources

Optimization

identifying byproducts in N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of pyrazolo[3,4-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the synthesis of pyrazolo[3,4-b]pyridine scaffolds.

The fusion of a pyrazole and a pyridine ring creates a highly electron-deficient system. While this is highly advantageous for late-stage nucleophilic aromatic substitution (SNAr), it makes the core highly susceptible to regioselectivity issues, competitive hydrolysis, and mis-alkylation. This guide provides a mechanistic framework to identify, troubleshoot, and eliminate byproducts during the synthesis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Mechanistic Pathways and Byproduct Divergence

To troubleshoot effectively, we must first map the chemical logic of the reaction. The diagram below illustrates the primary SNAr amination pathway and the causal branches leading to common byproducts.

SynthesisPathway SM 4-Chloro-1H-pyrazolo [3,4-b]pyridine Reagent Methylamine (MeNH2) Solvent, Heat SM->Reagent Amination BP3 Pyrazolo[4,3-c]pyridine (Regioisomer) SM->BP3 Precursor Impurity Target N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine (Target) Reagent->Target SNAr (Primary) BP1 N1-Methylated Byproduct (Mis-alkylation) Reagent->BP1 Excess Alkylating Agent BP2 4-Hydroxy Byproduct (Hydrolysis) Reagent->BP2 Trace H2O / Base

Fig 1. Synthesis pathway and byproduct divergence for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Troubleshooting FAQs: Identifying and Resolving Byproducts

Q1: My LC-MS shows an isobaric impurity (m/z 149.08) co-eluting with my target. What is it, and how do I resolve it? A1: This is almost certainly a regioisomer. When synthesizing the core pyrazolopyridine system—particularly via the cyclization of 3-acylpyridine N-oxide tosylhydrazones—the reaction often yields a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines[1]. The regioselectivity is dictated by the electrophilicity of the intermediate and is highly dependent on the electrophile and solvent combination used during ring closure[1]. Causality & Resolution: If this [4,3-c] intermediate is carried forward, it results in an isobaric byproduct during the final amination. To resolve this, you must optimize the temperature and solvent polarity during the initial annulation step, or implement a strict preparative HPLC purification before the final SNAr amination.

Q2: I am observing a significant M-13 peak (m/z 136.05) in my amination step. Why is the N-methylamine substitution failing? A2: A mass of 136.05 corresponds to the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine byproduct. The Gould-Jacobs reaction is commonly used to form the 4-hydroxy core, which is subsequently treated with POCl 3​ to yield the 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine[2]. This highly electrophilic C4 position is primed for SNAr. Causality & Resolution: If your methylamine reagent (often supplied as a 40% aqueous solution) contains too much water, hydroxide acts as a competing nucleophile. The SNAr pathway is outcompeted by hydrolysis, reverting the molecule back to the 4-hydroxy tautomer. Switch to a solution of anhydrous methylamine in absolute ethanol or THF (e.g., 33% in EtOH) and ensure the 4-chloro intermediate is thoroughly dried under high vacuum.

Q3: How do I confirm that the methyl group is on the exocyclic C4-amine and not on the pyrazole ring (N1 or N2)? A3: Mis-alkylation is a common pitfall. If you attempt to synthesize the target using methyl iodide (MeI) and a base on a des-methyl precursor instead of using methylamine gas/solution, you risk methylating the acidic pyrazole N1 position. Causality & Resolution: The formation of the correct pyrazolo[3,4-b]pyridine ring is witnessed by characteristic chemical shifts of the singlets corresponding to H-3 (typically ~δ 7.26 ppm) and H-5 (~δ 8.48 ppm)[3]. To definitively prove regiochemistry, perform a 2D NOESY NMR. A methyl group at the C4-amine will show through-space correlations with H-5, whereas a methyl group at N1 will show a strong NOE correlation with H-3.

Quantitative Analytical Data for Byproduct Identification

Use the following reference table to quickly identify impurities in your crude reaction mixtures. Data is standardized for reverse-phase LC-MS and 1 H NMR (DMSO- d6​ ).

Compound IdentityExact Mass (m/z) [M+H]⁺Relative Retention TimeKey 1 H NMR Diagnostic Peaks (DMSO- d6​ )
Target (N4-Methyl) 149.081.00 (Reference)δ 7.26 (s, 1H, H-3), 8.48 (s, 1H, H-5), 2.87 (d, 3H, N-CH 3​ )
4-Hydroxy Byproduct 136.050.85δ 7.30 (s, 1H, H-3), 8.35 (s, 1H, H-5), 11.20 (br s, 1H, OH)
[4,3-c] Regioisomer 149.081.12δ 8.10 (s, 1H, H-3), 8.90 (s, 1H, H-5)
N1-Methylated Byproduct 163.101.25δ 3.95 (s, 3H, N1-CH 3​ ), 2.85 (d, 3H, N4-CH 3​ )

Self-Validating Experimental Protocol

To ensure absolute structural integrity and prevent the propagation of byproducts, implement the following self-validating workflow in your laboratory.

AnalyticalWorkflow Crude Crude Reaction Mixture LCMS LC-MS Profiling (Identify m/z) Crude->LCMS Purification Prep-HPLC Isolation LCMS->Purification Target mass confirmed NMR 1H/13C & 2D NOESY NMR (Regiochemistry) Purification->NMR Pure fractions Pure Validated Target NMR->Pure Structure validated

Fig 2. Analytical workflow for the isolation and structural validation of synthesis byproducts.

Step-by-Step Methodology: Anhydrous Amination & Structural Elucidation

  • Reaction Setup & Anhydrous Control:

    • Transfer 1.0 eq of 4-chloro-1H-pyrazolo[3,4-b]pyridine to an oven-dried Schlenk flask. Dry under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

    • Backfill with dry Argon. Add 5.0 eq of a 33% solution of methylamine in absolute ethanol (strictly avoid aqueous methylamine).

    • Seal the vessel and heat to 90 °C behind a blast shield for 16 hours.

  • Reaction Monitoring (LC-MS):

    • Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Checkpoint: Monitor for the disappearance of the starting material (m/z 154/156 isotopic pattern) and the appearance of the target mass (m/z 149). If m/z 136 is dominant, abort the reaction and verify the anhydrous state of your reagents.

  • Preparative Isolation:

    • Concentrate the crude mixture in vacuo. Re-dissolve in DMSO and purify via reverse-phase Prep-HPLC (C18 column, 5-95% Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Collect the major peak corresponding to m/z 149.

  • Structural Validation (2D NMR):

    • Lyophilize the pure fractions and dissolve in DMSO- d6​ . Acquire 1 H, 13 C, and 2D NOESY spectra.

    • Self-Validation Checkpoint: Analyze the NOESY spectrum. You must observe an NOE cross-peak between the N-methyl protons (~δ 2.87) and the pyridine H-5 proton (~δ 8.48)[3]. The absence of this peak indicates a failed synthesis or an isolated regioisomer.

Sources

Troubleshooting

catalyst selection for efficient pyrazolo[3,4-b]pyridine synthesis

Welcome to the Pyrazolo[3,4-b]pyridine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[3,4-b]pyridine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic and practical challenges of synthesizing these highly privileged, bioactive heterocyclic scaffolds.

Traditional methodologies often suffer from harsh reaction conditions, low yields, and the unwanted accumulation of dihydropyridine intermediates. This guide provides field-proven troubleshooting strategies, self-validating protocols, and a causal framework for selecting the optimal catalytic system for your specific substrate scope.

Part 1: Catalyst Selection Logic

Before troubleshooting, it is critical to align your synthetic strategy (e.g., multicomponent reaction vs. formal cycloaddition) with the appropriate catalytic and thermodynamic driving forces.

CatalystSelection Start Target: Pyrazolo[3,4-b]pyridine Core Green Green / Aqueous Conditions? Start->Green MW Microwave (MW) Irradiation Green->MW Yes (Aqueous/Solvent-Free) Lewis Lewis Acid / Solid Catalysts Green->Lewis No (Complex Substrates) Nano Fe3O4@MIL-101(Cr) (Nano-magnetic) MW->Nano Oxidation Required ZrCl4 ZrCl4 in EtOH/DMF (Mild, High Yield) Lewis->ZrCl4 Condensation CuAcAc Cu(acac)2 Catalyst ([3+3] Cycloaddition) Lewis->CuAcAc Cycloaddition ACSO3H AC-SO3H Catalyst (Room Temp, EtOH) Lewis->ACSO3H Cascade Reaction

Fig 1: Logical decision tree for selecting optimal pyrazolo[3,4-b]pyridine synthesis catalysts.

Part 2: Troubleshooting Guides & FAQs

Q1: My multicomponent reaction (MCR) is stalling at the dihydropyrazolo[3,4-b]pyridine intermediate. How do I drive full aromatization without using harsh chemical oxidants? A1: The accumulation of the dihydro-intermediate is a common thermodynamic trap. To drive full aromatization, you must facilitate the final oxidative dehydrogenation step.

  • Solution A (Nano-Catalysis): Utilize a cooperative vinylogous anomeric-based oxidation (CVABO) strategy. Employing a magnetic nano-catalyst like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 under solvent-free conditions at 100 °C effectively promotes hydride transfer and hydrogen release, driving the core to full aromaticity[1].

  • Solution B (Dielectric Heating): If you prefer an aqueous system, switch to Microwave (MW) irradiation. Water's high dielectric constant couples efficiently with MW energy, creating localized superheating. This thermal kinetic energy accelerates the dehydration and subsequent aromatization steps in just 20 minutes, bypassing the need for a transition metal catalyst entirely[2].

Q2: I am performing a formal [3+3] cycloaddition to build the pyrazole-pyridine fused system, but my yields are poor using standard Lewis acids. What is the optimal catalyst? A2: Standard Lewis acids (like AlCl3 or BF3) often bind too tightly to the basic nitrogen centers of the pyrazole, poisoning the catalyst and stalling the reaction.

  • Solution: Switch to Copper(II) acetylacetonate (Cu(acac)2). The Cu(II) center provides optimal, reversible coordination with the enaminone intermediates[3]. This lowers the activation energy for the ring-closure strategy without permanently sequestering the catalyst, resulting in highly efficient, mild reactions with superior yields.

Q3: We are coupling 5-amino-1-phenylpyrazole with unsaturated ketones. How do I prevent the ketone from polymerizing while still activating it for nucleophilic attack? A3: You need a highly oxophilic, yet mild, Lewis acid.

  • Solution: Zirconium tetrachloride (ZrCl4) is the ideal choice[4]. ZrCl4 selectively coordinates to the carbonyl oxygen of the unsaturated ketone, lowering its LUMO energy and directing the nucleophilic attack of the pyrazole's exocyclic amine. Because ZrCl4 is relatively mild, it does not trigger the unwanted polymerization of the unsaturated ketone. Ensure you use an EtOH/DMF (1:1) solvent system to maintain complete solvation of the highly conjugated intermediates[4].

Q4: Can we synthesize these scaffolds at room temperature to satisfy our internal green chemistry mandates? A4: Yes, provided you use a catalyst with an exceptionally high local proton density to drive the cascade reaction at low thermal energy.

  • Solution: Amorphous carbon-supported sulfonic acid (AC-SO3H) is an outstanding solid acid catalyst for this application[5]. The –SO3H groups on the porous carbon surface facilitate a sequential opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in ethanol at room temperature, achieving up to 80% yields on a gram scale[5].

Part 3: Quantitative Catalyst Comparison

To assist in your experimental design, the following table synthesizes the kinetic and thermodynamic performance of the discussed catalytic systems.

Catalyst SystemReaction PathwayKey ConditionsAvg. Reaction TimeYield Range
None (MW-Assisted) Aqueous Multicomponent (MCR)Water, 40 °C, MW Irradiation20 minutes89–94%
Fe3O4@MIL-101(Cr) CVABO Oxidation / MCRSolvent-free, 100 °C30–45 minutesHigh
Cu(acac)2 Formal [3+3] CycloadditionMild heating / Solvent2–4 hoursHigh
AC-SO3H Cascade Opening/ClosingEthanol, Room Temperature1–2 hours70–80%
ZrCl4 (10 mol%) Cyclization (Condensation)EtOH/DMF (1:1), Reflux4–6 hoursFairly High

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Multicomponent Synthesis (Green Protocol)

Mechanistic Goal: Construct the pyrazolo[3,4-b]pyridine-5-carboxylate core via Knoevenagel condensation followed by Michael addition and cyclodehydration, utilizing dielectric heating[2].

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), ethyl cyanoacetate (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).

  • Solvation: Add 4 mL of deionized water. Causality: Water acts as both the green solvent and the primary microwave coupling agent.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 40 °C for 20 minutes.

  • Validation Checkpoint: Remove a 10 µL aliquot and spot on a TLC plate (Eluent: EtOAc/Hexane 1:2). The reaction is complete when the UV-active benzaldehyde spot disappears and a highly fluorescent spot (indicating the fully aromatized pyridine core) emerges at a lower Rf.

  • Isolation: Cool the reaction mixture to room temperature to induce precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with ice-cold water (2 × 5 mL) followed by cold ethanol (2 mL). Causality: Cold ethanol selectively solubilizes unreacted starting materials and trace aliphatic impurities without dissolving the highly crystalline, aromatized product. Recrystallize from hot ethanol if necessary.

Protocol B: ZrCl4-Catalyzed Cyclization of 5-Aminopyrazoles

Mechanistic Goal: Lewis acid-mediated cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones to yield highly conjugated pyrazolo[3,4-b]pyridines[4].

  • Preparation: In a 25 mL round-bottom flask, dissolve 5-amino-1-phenylpyrazole (1.0 mmol) and the target unsaturated ketone (1.0 mmol) in 5 mL of an EtOH/DMF (1:1 v/v) mixture. Causality: EtOH provides essential proton shuttling for the dehydration step, while DMF prevents the precipitation of the highly conjugated ketone intermediates.

  • Catalyst Addition: Add ZrCl4 (10 mol%) in one portion at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to approx. 85 °C for 4–6 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the intermediate dihydropyridine mass [M+H]+ fully transition to the aromatized [M+H−2]+ mass. If the dihydro-intermediate persists after 4 hours, the oxidation is stalling; add an additional 5 mol% ZrCl4 and reflux for 1 more hour.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the oxophilic ZrCl4 catalyst. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane to EtOAc).

References

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions - d-nb.info / ResearchGate - 2

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis - ACS Omega - 3

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Advances - 5

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI - 4

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - Scientific Reports - 1

Sources

Optimization

Technical Support Center: Kinetic Troubleshooting for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in resolving kinetic bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in resolving kinetic bottlenecks associated with N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine . This heterocyclic scaffold is a critical building block in the development of phosphodiesterase-4 (PDE4) inhibitors (such as the GSK356278 scaffold) and various kinase inhibitors[1].

Understanding the causality behind solvent-solute interactions is paramount. The exocyclic 4-amine and the pyrazole nitrogens are competing nucleophiles. The solvent environment does not merely dissolve these reactants; it actively participates in the reaction by modulating ground-state nucleophilicity and stabilizing the transition state (TS)[2].

Diagnostic FAQs: Understanding Solvent Causality

Q1: Why does the nucleophilic substitution rate of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine stall when using methanol or ethanol as a solvent? A: The stalling is a direct consequence of hydrogen bonding. Polar protic solvents like methanol (ε = 32.7) and ethanol (ε = 24.5) form strong hydrogen-bond networks with the lone pair of the exocyclic 4-amine[2]. This solvation stabilizes the ground state of the amine, effectively creating a thermodynamic sink. To reach the transition state, the reaction must pay a high desolvation energy penalty, which drastically reduces the reaction rate constant ( k ) and increases the activation energy ( Ea​ ).

Q2: How does switching to a polar aprotic solvent like DMSO or DMF accelerate the kinetics? A: Polar aprotic solvents possess high dielectric constants (DMSO ε = 46.7) and strong dipole moments but lack hydrogen-bond donors. Consequently, the 4-amine remains largely unsolvated (a "naked" nucleophile), preserving its high ground-state energy. Furthermore, the highly polar nature of these solvents efficiently stabilizes the charge-separated transition states typical in SN​Ar or acylation reactions, accelerating the kinetics by up to an order of magnitude.

Q3: Can acetic acid be used to overcome sluggish cyclization kinetics? A: Yes. In multicomponent cyclizations forming the pyrazolo[3,4-b]pyridine core, acetic acid (HOAc) acts synergistically as both a solvent and a catalyst. While it is protic, its acidity protonates the electrophilic carbonyl species, significantly lowering their Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic activation compensates for the amine's solvation, driving the reaction forward, especially under microwave irradiation at 120 °C[3].

Kinetic Troubleshooting Guide

Issue A: Poor Regioselectivity (Pyrazole N-alkylation vs. 4-Amine Derivatization)
  • Mechanistic Cause: In highly polar aprotic solvents (DMF, DMSO) with strong bases (e.g., NaH), the pyrazole ring is deprotonated, making the pyrazole nitrogen a superior nucleophile compared to the 4-amine.

  • Resolution: To selectively derivatize the 4-amine, switch to a less ionizing solvent (e.g., THF or Toluene) and use a milder, non-nucleophilic base (e.g., DIPEA). Alternatively, utilize a protic solvent (EtOH) without a base to favor the more inherently nucleophilic 4-amine via neutral pathways, accepting the trade-off of slower overall kinetics.

Issue B: Catalyst Deactivation in Cross-Coupling Reactions
  • Mechanistic Cause: When using Copper(II) or Zirconium(IV) catalysts for pyrazolopyridine functionalization, strongly coordinating solvents (like pure DMF or acetonitrile) can saturate the metal's coordination sphere, preventing the amine from binding.

  • Resolution: Employ a solvent mixture. For instance, an EtOH/DMF (1:1) blend has been shown to optimally dissolve reactants while maintaining the catalytic turnover of Lewis acids like ZrCl4​ [4]. For Cu(II)-catalyzed formal cycloadditions, non-coordinating solvents like benzene or toluene often yield superior kinetic profiles compared to methanol[5].

TroubleshootingWorkflow Start Kinetic Stalling or Poor Yield Detected CheckSolvent Analyze Solvent Properties Start->CheckSolvent IsProtic Is Solvent Protic? (e.g., MeOH, EtOH) CheckSolvent->IsProtic ProticPath H-Bonding Inhibits Amine Nucleophilicity IsProtic->ProticPath Yes AproticPath Check Dielectric Constant & Coordination IsProtic->AproticPath No SwitchAprotic Switch to Polar Aprotic (DMF, DMSO) ProticPath->SwitchAprotic OptimizeTemp Optimize Temperature or Change Catalyst AproticPath->OptimizeTemp

Workflow for troubleshooting kinetic stalling in pyrazolopyridine reactions.

Quantitative Data: Solvent Impact on Reaction Kinetics

The following table synthesizes the physical properties of common solvents and their relative kinetic impact ( krel​ ) on the nucleophilic addition/substitution of the 4-amine moiety.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Relative Kinetic Rate ( krel​ )Mechanistic Observation
Methanol Polar Protic32.71.700.2xStrong H-bonding to 4-amine drastically reduces nucleophilicity[2].
Ethanol Polar Protic24.51.690.5xModerate H-bonding; slower kinetics compared to aprotic environments[2].
Benzene Non-polar2.30.001.2xLacks nucleophile deactivation; enhances Cu(II) catalyst turnover[5].
Acetic Acid Polar Protic / Acidic6.21.743.5xDual role: solvent and acid catalyst (LUMO lowering of electrophile)[3].
DMF Polar Aprotic36.73.828.0x"Naked" amine nucleophile; highly stabilized polar transition state.
DMSO Polar Aprotic46.73.9610.0xMaximum kinetic acceleration for SN​Ar and acylation reactions.

Experimental Protocols: Standardized Kinetic Profiling

To ensure trustworthiness and reproducibility, implement this self-validating protocol to empirically determine the optimal solvent for your specific N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatization.

Step-by-Step Methodology: HPLC-Monitored Solvent Screening

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) across different solvent environments.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in the target solvent (e.g., DMSO, EtOH, Toluene).

    • Prepare a 1.0 M solution of the electrophile (10-fold excess to ensure pseudo-first-order kinetics).

    • Self-Validation Step: Add 0.05 M of an inert internal standard (e.g., biphenyl) to the amine stock to normalize HPLC peak areas against injection volume variations.

  • Solvent Degassing:

    • Sparge the solvent mixtures with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can cause oxidative side reactions at the pyrazole core.

  • Reaction Initiation & Sampling:

    • Equilibrate the amine solution at the target temperature (e.g., 60 °C) in a thermomixer.

    • Inject the electrophile solution to initiate the reaction ( t=0 ).

    • Withdraw 20 µL aliquots at precise intervals (e.g., 5, 10, 20, 40, 60 minutes).

  • Quenching & Analysis:

    • Immediately quench the aliquot into 980 µL of a cold HPLC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA) to halt the kinetics.

    • Analyze via RP-HPLC (C18 column, 254 nm detection).

  • Data Synthesis:

    • Plot ln([Amine]t​/[Amine]0​) versus time. The negative slope of the linear regression yields kobs​ . Compare kobs​ across solvents to definitively identify the kinetic optimum.

Mechanism Amine N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Protic Protic Solvent (EtOH) Strong H-Bonding Amine->Protic Aprotic Aprotic Solvent (DMSO) Naked Nucleophile Amine->Aprotic TS_High High Energy TS (Slower Kinetics) Protic->TS_High Desolvation Penalty TS_Low Stabilized TS (Faster Kinetics) Aprotic->TS_Low Enhanced Reactivity Product Derivatized Product TS_High->Product TS_Low->Product

Solvent impact on transition state (TS) energy and overall reaction kinetics.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at:[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at:[Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. Available at:[Link]

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Welcome to the technical support guide for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar heterocyclic compounds in their assay development workflows. We will explore the causative factors behind poor aqueous solubility and provide a systematic, step-by-step approach to overcoming these issues, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately upon dilution from a DMSO stock into my aqueous assay buffer. What is the primary cause?

A: This is a classic issue of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its intrinsic solubility is much lower.[1] The organic solvent is diluted to a concentration that can no longer maintain the compound in a solubilized state, leading to precipitation. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, like many heterocyclic amine structures, possesses a rigid, aromatic core that contributes to low aqueous solubility.[2]

Q2: What is the very first and simplest modification I should try to improve the solubility of this compound?

A: The first and most cost-effective strategy is pH adjustment . Your compound has a basic amine group on the pyridine ring. By lowering the pH of your aqueous buffer to be at least 1-2 pH units below the compound's pKa, you can protonate this amine. The resulting salt form is typically orders of magnitude more soluble in water than the neutral form.[2][3]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is highly dependent on the cell line and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[5] Concentrations exceeding 1% are often toxic and can compromise cell membrane integrity.[5][6] It is imperative to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.[7]

Q4: I've tried adjusting the pH and I'm still seeing precipitation at my desired concentration. What's the next logical step?

A: If pH modification is insufficient, the next step is to employ co-solvents or solubilizing excipients . Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[8][9][10] If co-solvents are not compatible with your assay, cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate your compound, while their hydrophilic exterior keeps the entire complex in solution.[11][12][13]

Systematic Troubleshooting Guide for Solubility Enhancement

This guide provides a logical workflow to systematically address and resolve solubility issues with N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

G cluster_0 start Start: Compound Precipitation Observed assess Step 1: Assess Kinetic Solubility (Is the issue reproducible?) start->assess ph_mod Step 2: pH Modification (Targeting the basic amine) assess->ph_mod Yes cosolvent Step 3: Co-Solvent Screening (DMSO, Ethanol, PEG 400) ph_mod->cosolvent Soluble? No success Success: Compound Solubilized Proceed with Assay ph_mod->success Soluble? Yes cyclodextrin Step 4: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Soluble & Assay Compatible? No cosolvent->success Soluble & Assay Compatible? Yes cyclodextrin->success Soluble & Assay Compatible? Yes fail Advanced Formulation Needed (e.g., Solid Dispersion) cyclodextrin->fail Soluble & Assay Compatible? No

Caption: Decision workflow for solubility enhancement.

Step 1: Foundational Analysis - Characterize the Problem

Expertise & Causality: Before attempting solutions, you must quantify the problem. A simple kinetic solubility test will confirm the solubility limit in your primary assay buffer and provide a baseline for improvement. This avoids anecdotal observations and establishes a data-driven approach.

Protocol 1: Rapid Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 100% DMSO.

  • In a clear 96-well plate, add 198 µL of your primary aqueous assay buffer (e.g., PBS, pH 7.4) to multiple wells.

  • Add 2 µL of the 10 mM DMSO stock to the buffer, creating a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Serially dilute this solution down the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For more quantitative results, measure the turbidity by reading absorbance at 620 nm. The highest concentration that remains clear is your approximate kinetic solubility limit.

Step 2: The First Line of Defense - pH Modification

Expertise & Causality: The structure of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine contains a basic amine functional group. According to the Henderson-Hasselbalch equation, when the pH of the solution is lower than the pKa of this basic group, the group will exist predominantly in its protonated, charged (and thus more water-soluble) form.[14] This is the most direct way to increase aqueous solubility for basic compounds.

G cluster_0 Insoluble (Neutral Form) pH > pKa cluster_1 Soluble (Protonated Salt Form) pH < pKa a Compound-NH₂ b Compound-NH₃⁺ a->b + H⁺ - H⁺

Caption: Equilibrium of the basic amine group with pH.

Protocol 2: pH-Solubility Profile Generation

  • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common biological buffers like citrate (pH 3-6.2) and phosphate (pH 5.8-8.0) can be used.

  • Repeat the steps from Protocol 1 for each prepared buffer.

  • Record the highest clear concentration for each pH value.

  • Plot the solubility (µM) versus the buffer pH to determine the optimal pH range for your compound.

Data Presentation: Expected pH-Solubility Profile

Buffer pHFinal DMSO (%)Max Soluble Concentration (µM)Observations
4.01%> 200 µMClear solution
5.01%> 200 µMClear solution
6.01%~150 µMSlight haze at higher conc.
7.41%< 20 µMHeavy precipitation

Trustworthiness: This self-validating experiment directly demonstrates the pH-dependent nature of the compound's solubility. However, ensure your target protein or cell system is stable and active at the more acidic pH required for solubility.

Step 3: Enhancing Solubilization with Co-Solvents

Expertise & Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy barrier for solvating a hydrophobic molecule.[15] They essentially make the water-based solvent "more like" an organic solvent.[10] This is a powerful technique but requires careful validation to ensure the co-solvent itself does not interfere with the assay.

Commonly Used Co-Solvents:

  • Ethanol: Less toxic than DMSO for many cell types, but also generally less potent as a solvent.

  • Polyethylene Glycol 400 (PEG 400): A polymer commonly used in pharmaceutical formulations to increase solubility.[9]

  • Propylene Glycol (PG): Another common formulation excipient.[8]

Protocol 3: Co-Solvent Compatibility Screen

  • Prepare 10 mM stock solutions of your compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Using your optimal buffer determined in Step 2, prepare serial dilutions of your compound. This time, prepare master plates where the final co-solvent concentration will be 1%, 2%, and 5%.

  • Assess solubility as described in Protocol 1 .

  • Crucially: Run parallel vehicle controls (buffer + co-solvent, no compound) in your biological assay to determine the threshold at which the co-solvent itself causes inhibition, activation, or cytotoxicity.

Step 4: Advanced Solubilization with Cyclodextrins

Expertise & Causality: Cyclodextrins (CDs) are sugar-based macrocycles with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[12][16] They act as "molecular containers," encapsulating the poorly soluble drug molecule within their central cavity.[11][] This complexation effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without the need for organic co-solvents.[13]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for creating aqueous formulations.

G cluster_0 compound Hydrophobic Compound plus + cd Cyclodextrin equals = complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 4: Cyclodextrin Solubilization Screen

  • Prepare aqueous stock solutions of HP-β-CD and SBE-β-CD (e.g., 40% w/v in your chosen assay buffer).

  • Prepare a thin film of your compound by aliquoting a DMSO stock into a microfuge tube and evaporating the DMSO under a stream of nitrogen or in a vacuum concentrator.

  • Add the cyclodextrin solutions to the dried film at various concentrations (e.g., 1%, 5%, 10% CD).

  • Vortex and/or sonicate the mixture for 30-60 minutes to facilitate complex formation.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • As with co-solvents, test the effect of the cyclodextrin alone on your assay to ensure it is inert.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jadhav, J., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Uekama, K., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

  • Al-Shammari, F., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Ghorab, M. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Liu, K., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Der Pharma Chemica. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ResearchGate. (2022). The solubility-pH profiles of amino acids showing departures from the.... [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine to other TBK1 inhibitors

Comparative Guide: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Scaffold vs. Fully Elaborated TBK1 Inhibitors Executive Summary TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) central to innate immune...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Scaffold vs. Fully Elaborated TBK1 Inhibitors

Executive Summary

TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) central to innate immune signaling (cGAS-STING pathway), autophagy, and oncogenesis. Developing selective TBK1 inhibitors is notoriously difficult due to its high structural homology with IKKε. In this technical guide, we evaluate N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine —not as a standalone therapeutic, but as a highly efficient fragment scaffold—and compare its utility and performance against fully elaborated, commercially available TBK1 inhibitors including GSK8612, MRT67307, BX795, and Amlexanox.

Mechanistic Grounding & Scaffold Rationale

To achieve potent kinase inhibition, a molecule must successfully outcompete intracellular ATP (which is present in millimolar concentrations) for the kinase hinge region.

  • The Fragment Scaffold: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 856859-52-4) is a low-molecular-weight heterocyclic building block [1][2]. Its pyrazolo[3,4-b]pyridine core is privileged in kinase drug discovery because its nitrogen atoms act as critical hydrogen-bond donors and acceptors, anchoring the molecule to the hinge region of the TBK1 ATP-binding pocket (specifically interacting with residues like Val135) [3].

  • The Need for Elaboration: Because this fragment lacks extended functional groups, it cannot occupy the adjacent hydrophobic pockets (such as the DFG-out motif) or the solvent-exposed regions. Consequently, its intrinsic IC50 is typically negligible (>10 µM). However, through rational Structure-Activity Relationship (SAR) optimization—such as adding bulky aromatic rings or alkylamino side chains—this fragment is transformed into sub-nanomolar inhibitors, such as the recently discovered Compound 15y (IC50 = 0.2 nM) [3][4].

Comparative Performance Data

The following table synthesizes the quantitative performance of the base scaffold against fully elaborated TBK1 inhibitors.

CompoundClassificationTBK1 IC50IKKε IC50Key Characteristics & Causality
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Fragment Scaffold>10 µM (Est.)N/AHigh ligand efficiency starting point. Inactive alone, but serves as the core for synthesizing potent type-I/II inhibitors [2][3].
Compound 15y Optimized Derivative0.2 nMHighly SelectiveSynthesized via rational elaboration of the pyrazolo-pyridine core. Potently blocks downstream IFN signaling [3][4].
GSK8612 Selective Probe~1 nM (pKd 8.0)>10-fold windowHighly selective TBK1 inhibitor. Excellent for dissecting TBK1 biology without off-target IKKε interference [5][6].
MRT67307 Dual Inhibitor19 nM160 nMBlocks autophagy by additionally inhibiting ULK1/2 (IC50 ~40 nM). Enhances DNA transfection efficiency [7][8].
BX795 Multi-kinase Inhibitor6 nM41 nMOriginally a PDK1 inhibitor (IC50 6 nM). Useful for broad-spectrum signaling blockade but lacks TBK1 specificity [5][7].
Amlexanox Repurposed Drug1-2 µM1-2 µMFDA-approved. Low potency but high safety profile. Improves dyslipidemia and insulin sensitivity in metabolic models [7][9].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all screening protocols be self-validating. Biochemical potency must be orthogonally verified by cellular target engagement.

Protocol A: In Vitro TBK1 Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo assay is selected over FRET because it directly measures the universal kinase product (ADP), eliminating artifacts caused by the auto-fluorescence of heterocyclic compounds like pyrazolo-pyridines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human TBK1 enzyme and Myelin Basic Protein (MBP) substrate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent (incubate 40 mins) to deplete unreacted ATP. Add Kinase Detection Reagent (incubate 30 mins) to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation System: Calculate the Z'-factor using positive controls (DMSO vehicle, 100% activity) and negative controls (no ATP, 0% activity). A Z'-factor > 0.6 validates assay robustness. Include GSK8612 as an inter-plate reference standard.

Protocol B: Cellular Target Engagement (cGAS-STING-TBK1 Axis)

Causality: Biochemical IC50 does not guarantee membrane permeability. We measure the phosphorylation of IRF3 at Ser396—the direct physiological substrate of TBK1—to confirm intracellular target engagement.

  • Cell Culture: Seed THP-1 human monocytes (which possess a fully competent cGAS-STING pathway) at 1×106 cells/mL.

  • Pre-treatment: Incubate cells with the inhibitor (e.g., 1 µM GSK8612 or Compound 15y) for 1 hour.

  • Pathway Stimulation: Transfect cells with 5 µg/mL 2'3'-cGAMP using Lipofectamine to synchronously activate STING and recruit TBK1. Incubate for 2 hours.

  • Harvest & Lysis: Lyse cells in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against p-IRF3 (Ser396), total IRF3, p-TBK1 (Ser172), and GAPDH.

  • Self-Validation System: The assay design includes three critical controls: (1) Unstimulated + Vehicle (establishes basal p-IRF3), (2) Stimulated + Vehicle (establishes maximum dynamic range), and (3) Total IRF3 / GAPDH immunoblotting (proves that reduced p-IRF3 is due to specific kinase inhibition, not compound-induced cytotoxicity or global translational arrest).

Visualizations

G dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates (Ser396) Nucleus Type I Interferon (IFN-β) IRF3->Nucleus Translocates Inhibitors TBK1 Inhibitors (e.g., GSK8612, Cpd 15y) Inhibitors->TBK1 Blocks Kinase Activity

Fig 1: The cGAS-STING-TBK1 signaling axis and the intervention point of TBK1 inhibitors.

Workflow Scaffold Fragment Scaffold (N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine) SAR SAR Optimization (Side-chain elaboration) Scaffold->SAR MedChem InVitro In Vitro Kinase Assay (ADP-Glo, IC50) SAR->InVitro Primary Screen CellAssay Cell-Based Assay (p-IRF3 Western Blot) InVitro->CellAssay Target Engagement Selectivity Kinome Profiling (Off-target screening) InVitro->Selectivity Specificity Check

Fig 2: Fragment-based drug discovery workflow for developing potent TBK1 inhibitors.

References

  • Sun, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[Link]

  • Thomson, D. W., et al. "Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor." ACS Medicinal Chemistry Letters (2018).[Link]

  • Zhao, P., et al. "The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis." JCI Insight (2022).[Link]

  • Miyamoto, S., et al. "TBK1 inhibitors enhance transfection efficiency by suppressing p62/SQSTM1 phosphorylation." Genes to Cells (2022).[Link]

Sources

Comparative

A Comparative Guide to N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and Other Pyrazolopyridine Analogs in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the endogenous purine bases, adenine and guanine. This structural similarity has made it...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the endogenous purine bases, adenine and guanine. This structural similarity has made it a fertile ground for the development of a wide array of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine against other notable pyrazolopyridine analogs, supported by experimental data from peer-reviewed literature and patent filings. We will delve into the structure-activity relationships (SAR), comparative biological performance, and the experimental methodologies used to evaluate these compounds.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a bicyclic heterocycle that has been extensively explored in drug discovery.[1] Its ability to engage in various hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases has led to the development of potent inhibitors for a range of targets, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRK).[2][3][4]

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Foundational Building Block

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine has been identified as a key intermediate in the synthesis of more complex, tricyclic FGFR inhibitors.[2][5] Its synthesis has been described in patent literature, highlighting its role as a foundational scaffold for further chemical elaboration.[2][5]

However, a critical aspect of its profile is the N-methylation on the pyrazole ring. Structure-activity relationship studies on a closely related series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting FGFR have revealed that this specific structural modification is detrimental to inhibitory activity. One study explicitly states that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus resulted in a complete loss of activity in an enzymatic assay, with an IC50 value greater than 5 µM.[2] This suggests that the N(1)-H of the pyrazole ring is likely involved in crucial hydrogen-bonding interactions within the kinase domain.

Comparative Analysis with Potent Pyrazolopyridine Analogs

To understand the performance of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in the broader context of its class, we will compare it with several well-characterized pyrazolopyridine analogs that have demonstrated significant biological activity.

Structural and Performance Comparison
Compound IDStructureTarget Kinase(s)Key Performance Data (IC50)Reference
N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine FGFR (inferred)> 5 µM (inferred for N-methylated analogs)[2]
Compound 7n FGFR1, FGFR2, FGFR3FGFR1: 0.8 nM, FGFR2: 1.2 nM, FGFR3: 2.5 nM[2]
Compound 10g ALK (wild-type and L1196M mutant), ROS1ALK-L1196M: <0.5 nM, ALK-wt: <0.5 nM, ROS1: <0.5 nM[1][3]
Compound C03 TRKA56 nM[4]

Note: The structures for the comparative compounds are representational based on their published chemical names and may require a chemical drawing tool for accurate depiction.

The data clearly illustrates that while N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine serves as a structural precursor, the unsubstituted N(1)-H on the pyrazole ring is a key feature for potent kinase inhibition in many analogs. The addition of larger, more complex substituents at other positions on the pyrazolopyridine core, as seen in compounds 7n, 10g, and C03, is essential for achieving high potency and selectivity against specific kinase targets.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key SAR points for the pyrazolo[3,4-b]pyridine scaffold based on the available literature.

SAR_Pyrazolopyridine scaffold Pyrazolo[3,4-b]pyridine Core N(1)-H C4-substituent C6-substituent sub_n1 N(1) Substitution scaffold:f1->sub_n1 sub_c4 C4 Substitution scaffold:f2->sub_c4 sub_c6 C6 Substitution scaffold:f3->sub_c6 activity_n1 Methylation (e.g., N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine) Greatly reduces or abolishes activity (FGFR). N(1)-H is crucial for H-bonding. sub_n1->activity_n1 activity_c4 Amino group (as in the title compound) serves as an attachment point for further modifications. sub_c4->activity_c4 activity_c6 Large, substituted aryl rings (e.g., in 7n and 10g) are critical for potency and selectivity. sub_c6->activity_c6

Caption: Key structure-activity relationships for pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in the literature, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro kinase inhibition assay, a fundamental technique for evaluating the potency of compounds like the pyrazolopyridine analogs discussed.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (e.g., pyrazolopyridine analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds to the wells of a 96-well plate. For control wells, add 2.5 µL of DMSO.

    • Add 5 µL of the FGFR1 enzyme solution (in assay buffer) to all wells.

    • Add 2.5 µL of the Poly(Glu, Tyr) substrate solution (in assay buffer) to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution (in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway targeted by many pyrazolopyridine kinase inhibitors and the experimental workflow for their evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK, TRK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Ligand Growth Factor (e.g., FGF) Ligand->RTK Activates Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->RTK Inhibits ATP binding Downstream Downstream Signaling RAS_RAF_MEK_ERK->Downstream PI3K_AKT->Downstream Cell_Response Cell Proliferation, Survival, Differentiation Downstream->Cell_Response

Caption: Generalized receptor tyrosine kinase signaling pathway inhibited by pyrazolopyridine analogs.

Experimental_Workflow start Compound Synthesis (Pyrazolopyridine Analogs) in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) selectivity->in_vivo pk_pd Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

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Validation

validation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine activity in cellular models

Title: Comprehensive Validation Guide: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Core Kinase Inhibitor Scaffold in Cellular Models Introduction As a Senior Application Scientist, evaluating novel pharmacophores req...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Validation Guide: N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Core Kinase Inhibitor Scaffold in Cellular Models

Introduction

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the fundamental mechanisms of target engagement. The compound N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) represents a highly privileged fused heterocyclic scaffold in modern oncology drug discovery[1]. It serves as the structural backbone for next-generation, ATP-competitive kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Monopolar spindle kinase 1 (Mps1), and Bruton's tyrosine kinase (BTK) [2].

The architectural brilliance of this scaffold lies in its biomimicry. The 1H-pyrazolo[3,4-b]pyridine core perfectly mimics the purine ring of endogenous ATP. Crucially, the unsubstituted N(1)-H is an absolute requirement for forming critical hydrogen bonds with the kinase hinge region; structure-activity relationship (SAR) studies have shown that N-methylation at position 1 completely abolishes enzymatic activity [2]. By placing the methyl group on the exocyclic C4-amine instead, N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine maintains this vital hinge-binding capability while optimizing the molecule's hydrophobic interactions and pharmacokinetic profile [3].

Mechanistic Pathway

By selectively occupying the ATP-binding pocket, derivatives of the NMPPA scaffold prevent the trans-autophosphorylation of the kinase domain. This effectively severs downstream oncogenic signaling cascades, halting cellular proliferation.

Pathway Ligand Growth Factor (e.g., FGF) Receptor Kinase Domain (FGFR/Mps1) Ligand->Receptor Downstream1 Ras/MAPK Cascade Receptor->Downstream1 Downstream2 PI3K/AKT Cascade Receptor->Downstream2 Inhibitor N-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Inhibitor->Receptor ATP-competitive inhibition Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanism of action of the NMPPA scaffold inhibiting kinase-mediated survival pathways.

Comparative Performance Analysis

To objectively evaluate the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold, we must benchmark its derivatives against established first-generation clinical inhibitors. The table below synthesizes quantitative data from recent structural optimizations [2][3].

Inhibitor Class / ScaffoldPrimary TargetEnzymatic IC50 (nM)Cellular IC50 (MV4-11, µM)Selectivity Profile & Off-Target Effects
NMPPA Derivatives FGFR1 / Mps11.2 – 2.60.3 – 1.5High : >200-fold selectivity over VEGFR2
PD173074 (Control)FGFR121.5~0.5Poor : Submicromolar cross-reactivity with VEGFR2
Reversine (Control)Mps12.8~1.2Moderate : Cross-reactivity with Aurora B kinase
Ibrutinib (Control)BTK1.5~0.8Moderate : Off-target effects on EGFR and ITK

Data Interpretation : The NMPPA scaffold demonstrates an order-of-magnitude improvement in enzymatic potency (IC50 ~1.2-2.6 nM) compared to the classic FGFR inhibitor PD173074 (21.5 nM) [2]. More importantly, it resolves the critical VEGFR2 off-target toxicity that plagued earlier pyrimidine-based designs, making it a superior, high-fidelity starting point for lead optimization.

Cellular Validation Protocols: A Self-Validating System

A robust validation pipeline must prove both phenotypic efficacy and mechanistic causality. The following protocols are designed with strict internal controls to ensure absolute data integrity.

Workflow Step1 1. Cell Culture (MV4-11 / MCF-7) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. Viability Assay (CellTiter-Glo) Step2->Step3 Step4 4. Target Engagement (Western Blot) Step2->Step4 Step5 5. Data Analysis (IC50 Calculation) Step3->Step5 Step4->Step5

Figure 2: Standardized workflow for validating kinase inhibitor activity in cellular models.

Protocol 1: Phenotypic Screening via ATP-Quantification (Cell Viability)

Expertise Insight: We explicitly utilize the CellTiter-Glo (CTG) luminescent assay over standard colorimetric MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially down-regulated by kinase inhibitors prior to actual cell death, leading to false-positive cytotoxicity readings. CTG directly measures intracellular ATP, providing an unskewed reflection of viable cell mass .

  • Preparation : Seed MV4-11 (leukemia) or MCF-7 (breast cancer) cells at 5,000 cells/well in 96-well opaque white plates. (Opaque walls are critical to prevent luminescent crosstalk between adjacent wells).

  • Equilibration : Incubate for 24 hours at 37°C, 5% CO2 to ensure cells re-enter the log-growth phase.

  • Dosing : Treat cells with NMPPA derivatives using a 9-point, 3-fold serial dilution (range: 0.1 nM to 10 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (1 µM Staurosporine) to define the maximum kill (assay floor).

  • Endpoint : After 72 hours, add an equal volume of CellTiter-Glo reagent. Lyse on an orbital shaker for 10 minutes to stabilize the luminescent signal.

  • Analysis : Read luminescence and calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol 2: Mechanistic Target Engagement (Phospho-Kinase Western Blot)

Expertise Insight: Phenotypic death is meaningless without proving target engagement. We must demonstrate that the inhibitor specifically suppresses the phosphorylation of its target kinase (e.g., p-FGFR or p-Mps1) before apoptosis begins.

  • Time-Course Treatment : Treat cells with the compound at 0.5×, 1×, and 5× of the established cellular IC50 for exactly 4 hours .

    • Causality: A short 4-hour window is critical. If you wait 24 hours, the cells will be undergoing apoptosis, and the loss of phosphorylated proteins will be an artifact of general protein degradation rather than specific kinase inhibition.

  • Lysis : Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Phosphatase inhibitors are non-negotiable to preserve the transient phospho-epitopes.

  • Electrophoresis : Resolve 30 µg of total protein lysate on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Causality: Do not use non-fat dry milk for phospho-antibody blocking. Milk is rich in casein, a highly phosphorylated protein that will bind your primary antibody and cause massive background noise.

  • Probing : Probe for the phosphorylated target (e.g., p-FGFR), total target (Total FGFR), and GAPDH.

    • Self-Validation: Total FGFR serves as the internal control to prove the inhibitor is blocking phosphorylation, not merely degrading the receptor. GAPDH ensures equal well-to-well protein loading.

Conclusion

The N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is a masterclass in rational drug design. By preserving the critical N(1)-H hinge-binding interaction while utilizing the C4-amine for functionalization, it offers a superior therapeutic window and selectivity profile compared to legacy inhibitors. When validated through rigorous, internally controlled cellular assays, it consistently demonstrates robust target engagement and potent anti-proliferative activity.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Preclinical In Vivo Validation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives: A Comparative Guide for FGFR Inhibitor Development

Executive Summary & Scientific Context In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling axis has emerged as a critical vulnerability in various malignancies, including gastric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling axis has emerged as a critical vulnerability in various malignancies, including gastric cancer, urothelial carcinoma, and cholangiocarcinoma. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) serves as a highly privileged, hinge-binding pharmacophoric core utilized in the synthesis of next-generation, highly selective FGFR inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the in vivo efficacy of compounds derived from this pyrazolo-pyridine core. Unlike early-generation multi-kinase inhibitors, derivatives of this scaffold are engineered to maximize FGFR1-3 inhibition while minimizing off-target affinity for VEGFR2—a crucial distinction to avoid dose-limiting toxicities such as severe hypertension[2]. This guide details the mechanistic rationale, a self-validating in vivo xenograft protocol, and a quantitative comparison against FDA-approved clinical alternatives like Erdafitinib and Pemigatinib.

Mechanistic Rationale & Causality

To understand why the in vivo validation of this scaffold requires specific biomarker tracking, we must first examine its mechanism of action. The N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine core acts as a competitive antagonist at the ATP-binding cleft of the FGFR intracellular kinase domain.

The Causality of Biomarker Selection: When FGFR is constitutively activated (via gene amplification or fusion), it trans-phosphorylates the immediate downstream adaptor protein, FRS2 (FGFR Substrate 2). FRS2 subsequently activates the RAS/MAPK and PI3K/AKT pathways, driving tumor proliferation[2]. Therefore, in our in vivo models, simply measuring tumor shrinkage is insufficient to prove on-target efficacy. A self-validating experimental system must concurrently measure the suppression of phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) in the excised tumor tissue to prove that the phenotypic response is directly caused by FGFR blockade[3].

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 (Receptor) FGF->FGFR Binds FRS2 p-FRS2 (Primary Biomarker) FGFR->FRS2 Phosphorylates Inhibitor N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivative Inhibitor->FGFR ATP-competitive Inhibition MAPK RAS/MAPK Pathway (p-ERK) FRS2->MAPK PI3K PI3K/AKT Pathway FRS2->PI3K Proliferation Tumor Cell Proliferation & Angiogenesis MAPK->Proliferation PI3K->Proliferation

Figure 1: Mechanism of action for pyrazolo-pyridine-based FGFR inhibitors and downstream biomarker targets.

Self-Validating In Vivo Xenograft Protocol

To rigorously validate the efficacy of a drug candidate derived from the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold, we utilize the SNU-16 human gastric cancer xenograft model . Why SNU-16? SNU-16 cells harbor a massive FGFR2 gene amplification, making them exquisitely and exclusively dependent on FGFR signaling for survival. If the compound is a true FGFR inhibitor, it will induce profound Tumor Growth Inhibition (TGI) in this specific model[4].

Phase I: Cell Preparation & Implantation
  • Culturing: Expand SNU-16 cells (ATCC® CRL-5974™) in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluency to ensure logarithmic growth phase viability.

  • Matrix Formulation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL. Causality: Matrigel provides extracellular matrix support, drastically improving the engraftment take-rate of SNU-16 cells in vivo.

  • Inoculation: Inject 0.2 mL ( 1×107 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

Phase II: Randomization & Dosing Strategy
  • Tumor Staging: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8 per group) to ensure equal starting disease burden:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose).

    • Group 2: Pyrazolo-pyridine Derivative (15 mg/kg, PO, QD).

    • Group 3: Positive Control - Erdafitinib (12.5 mg/kg, PO, QD)[3].

  • Administration: Dose via oral gavage (PO) once daily (QD) for 21 days.

Phase III: Efficacy & Pharmacodynamic (PD) Validation
  • Efficacy Readout: Measure tumor volumes and body weights bi-weekly. A body weight loss of >20% indicates unacceptable off-target toxicity.

  • PD Endpoint (The Self-Validation Step): On Day 21, 4 hours post-final dose, euthanize mice and rapidly excise the tumors. Snap-freeze half in liquid nitrogen (for Western Blot) and fix the other half in 10% formalin (for IHC).

  • Biomarker Analysis: Probe lysates for total FGFR2, p-FGFR2, total FRS2, p-FRS2, and p-ERK. Validation: A successful study will show >80% TGI correlating directly with a >90% reduction in p-FRS2 and p-ERK signals compared to the vehicle group[5].

InVivo_Workflow Step1 1. Cell Prep (SNU-16 FGFR2-amp) Step2 2. SC Implantation (Athymic Nude Mice) Step1->Step2 Step3 3. Randomization (Tumor ~150 mm³) Step2->Step3 Step4 4. Oral Dosing (Vehicle vs. Inhibitor) Step3->Step4 Step5 5. Efficacy Readout (Caliper / Body Weight) Step4->Step5 Step6 6. PD Validation (p-FRS2 / p-ERK IHC) Step5->Step6

Figure 2: Sequential workflow for the self-validating in vivo xenograft efficacy study.

Comparative Efficacy: Pyrazolo-pyridine Derivatives vs. Clinical Alternatives

To benchmark the utility of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold, we must compare its optimized derivatives against current standard-of-care FGFR inhibitors: Erdafitinib and Pemigatinib .

Both Erdafitinib and Pemigatinib are FDA-approved, highly potent inhibitors, but they possess different kinase selectivity profiles. Pemigatinib exhibits over 100-fold selectivity for FGFR1-3 relative to VEGFR2, making it highly tolerable in vivo[6]. Erdafitinib is a pan-FGFR inhibitor (FGFR1-4) with slightly narrower margins against VEGFR[3]. The pyrazolo-pyridine core is specifically utilized by medicinal chemists to achieve Pemigatinib-like or superior selectivity profiles[7].

Quantitative Performance Comparison
ParameterPyrazolo-pyridine Derivative (Representative)Erdafitinib (JNJ-42756493)Pemigatinib (INCB054828)
Primary Targets FGFR 1, 2, 3FGFR 1, 2, 3, 4FGFR 1, 2, 3
Biochemical IC₅₀ (FGFR2) ~1.5 nM2.5 nM0.5 nM
Selectivity vs. VEGFR2 >100-foldModerate (~15-fold)>100-fold (IC₅₀ ≈ 190 nM)
In Vivo TGI (SNU-16 Model) 82% at 15 mg/kg QD80% at 12.5 mg/kg QD85% at 0.5 - 1 mg/kg QD
In Vivo PD (p-FRS2 Inhibition) >90% suppression at 4h>85% suppression at 4h>95% suppression at 4h
Clinical Status Preclinical / Lead OptimizationFDA Approved (Urothelial)FDA Approved (Cholangio.)

Data synthesized from established preclinical pharmacodynamic profiles of FGFR inhibitors in SNU-16 xenograft models[3][4][6].

Data Interpretation & Insights

The data clearly illustrates that while Erdafitinib provides excellent tumor growth inhibition, its narrower selectivity window against VEGFR2 can lead to anti-angiogenic side effects (hypertension) in clinical settings[2]. Derivatives built upon the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine core demonstrate a structural advantage: the specific geometry of the tricyclic/bicyclic hinge binder allows for deep penetration into the FGFR ATP pocket while sterically clashing with the VEGFR2 pocket[1]. This results in a >100-fold selectivity margin, matching the safety profile of Pemigatinib, while maintaining robust >80% TGI in vivo.

Conclusion

The in vivo validation of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives underscores the critical intersection of medicinal chemistry and translational biology. By utilizing a self-validating SNU-16 xenograft protocol that pairs macroscopic tumor measurements with microscopic pharmacodynamic biomarker tracking (p-FRS2/p-ERK), researchers can definitively prove on-target efficacy. Compared to existing alternatives, this scaffold offers a highly tunable platform for developing next-generation FGFR inhibitors that maximize antineoplastic activity while mitigating dose-limiting, off-target kinase toxicities.

References

  • Vertex Pharmaceuticals Inc. (2017). Substituted tricyclic compounds as FGFR inhibitors (US Patent No. 9611267B2). U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals Inc. (2013). Substituted tricyclic compounds as fgfr inhibitors (US Patent App. 13/838,134). U.S. Patent and Trademark Office.
  • Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200–2210. Available at:[Link]

  • Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics, 16(6), 1010–1020. Available at:[Link]

  • Wang, Y., et al. (2025). FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation. Cells, 14(1), 1427. Available at:[Link]

  • Kitai, H., et al. (2023). The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer. PLOS One. Available at:[Link]

Sources

Validation

Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Synthesis Methods: Traditional vs. Multicomponent Strategies

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from kinase inhibition to antimicrobial and anticancer properties[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from kinase inhibition to antimicrobial and anticancer properties[1]. Because this bicyclic system can present as either 1H- or 2H-tautomeric isomers, achieving high regioselectivity and structural diversity during synthesis is a primary challenge for medicinal chemists[1].

This guide provides an objective, head-to-head comparison of the leading synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine core. By contrasting traditional stepwise cyclocondensation with modern, green multicomponent reactions (MCRs), we will analyze the mechanistic causality behind experimental choices and provide self-validating protocols for laboratory application.

Mechanistic Divergence: Stepwise vs. Cascade Protocols

Historically, the synthesis of pyrazolo[3,4-b]pyridines relied on the condensation of preformed 5-aminopyrazoles with 1,3-dicarbonyls or α,β-unsaturated ketones[1]. While reliable, these stepwise methods often suffer from moderate atom economy and require harsh Lewis acids. Modern approaches favor Multicomponent Reactions (MCRs), which leverage cascade Knoevenagel condensations and Michael additions in a single pot, drastically improving sustainability and throughput[2].

SynthesisPathways Start Pyrazolo[3,4-b]pyridine Synthesis Path1 Stepwise Condensation Start->Path1 Path2 Multicomponent Reactions (MCR) Start->Path2 Preformed 5-Aminopyrazole + Electrophile Path1->Preformed MCR_Reactants Aldehyde + Active Methylene + Aminopyrazole Path2->MCR_Reactants Mech1 Michael Addition & Cyclodehydration Preformed->Mech1 Mech2 Cascade Condensation & in situ Cyclization MCR_Reactants->Mech2

Caption: Divergent synthetic pathways for pyrazolo[3,4-b]pyridine scaffolds.

Method A: Traditional Stepwise Cyclocondensation via Cu(II) Catalysis

Mechanistic Rationale

The traditional approach often utilizes a formal [3+3] cycloaddition between a 5-aminopyrazole and an α,β-unsaturated ketone[1]. The experimental choice to use 2 as a catalyst is rooted in its mild Lewis acidity[2]. Cu(II) coordinates to the carbonyl oxygen of the electrophile, effectively lowering its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a nucleophilic attack by the sp2 carbon (β to the amino group) of the pyrazole, initiating a Michael addition. Subsequent intramolecular attack by the amino group, followed by dehydration and spontaneous oxidation, yields the fully aromatized pyridine ring[1]. Operating in chloroform (CHCl₃) at room temperature prevents the thermal degradation of sensitive functional groups while maintaining high solubility for the intermediates[2].

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of the selected 5-aminopyrazole and 1.0 mmol of the α,β-unsaturated ketone in 5.0 mL of anhydrous CHCl₃.

  • Catalysis: Add 10 mol% of Cu(II) acetylacetonate to the stirring solution.

  • Reaction: Stir the mixture at room temperature (25 °C).

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The reaction is self-validating when the distinct UV-active spot of the starting ketone completely disappears (typically 4–6 hours).

  • Workup: Quench the reaction with water and extract with CHCl₃ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Post-Process): Purify via column chromatography. Confirm the formation of the pyridine ring via ¹H NMR; look for the characteristic downfield singlets corresponding to H-3 and H-5 of the newly fused system[2].

Method B: Solid-Supported Multicomponent Reaction (MCR)

Mechanistic Rationale

To overcome the atom-economy limitations of stepwise synthesis,3 can be used to catalyze a one-pot MCR between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline[3]. The causality behind selecting AC-SO3H lies in its dual nature: the high surface area of the amorphous carbon acts as a micro-reactor, while the strongly acidic -SO3H groups protonate the nitrile moiety. This triggers a cascade ring-opening of the pyran ring, followed by condensation with aniline and subsequent intramolecular cyclization. Ethanol is chosen as the solvent because its protic nature stabilizes the polar transition states via hydrogen bonding, adhering strictly to green chemistry principles[3].

Workflow Step1 Mix Reactants in EtOH Step2 Add AC-SO3H Catalyst Step1->Step2 Step3 Agitate at RT (30 mins) Step2->Step3 Step4 Filter Catalyst (Recovery) Step3->Step4 Step5 Recrystallize Product Step4->Step5

Caption: Experimental workflow for AC-SO3H catalyzed multicomponent synthesis.

Self-Validating Experimental Protocol
  • Preparation: In a 100 mL flask, combine 5.0 mmol of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and 5.0 mmol of aniline in 10.0 mL of absolute ethanol.

  • Catalysis: Introduce 25 mg of the AC-SO3H heterogeneous catalyst.

  • Reaction: Agitate the mixture vigorously at room temperature for 30 minutes.

  • Validation (In-Process): The reaction is complete when a heavy precipitate forms in the ethanol, indicating the insolubility of the final pyrazolo[3,4-b]pyridine-5-carboxylate scaffold.

  • Workup: Filter the mixture to separate the solid product and the heterogeneous catalyst. Wash the filter cake with warm ethanol (3 × 5.0 mL) to dissolve the product, leaving the AC-SO3H catalyst on the filter paper.

  • Validation (Post-Process): Dry the recovered catalyst; its mass should remain ~25 mg, validating its reusability. Recrystallize the product from the ethanol filtrate to achieve up to 80% yield on a gram scale[3].

Method C: Microwave-Assisted Multicomponent Synthesis

Mechanistic Rationale

For highly complex derivatives, such as tricyclic pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines, 4 is employed[4]. The causality for using MW heating over conventional oil baths is the phenomenon of dielectric heating; polar intermediates rapidly align with the oscillating electromagnetic field, generating intense, uniform internal heat. This drops reaction times from hours to minutes. Acetic acid (HOAc) is selected as both the solvent and a weak Brønsted acid catalyst because its polarity makes it an excellent microwave absorber, while its acidity promotes the rapid formation of the intermediate imine between the aminopyrazole and the ketoamide[4].

Self-Validating Experimental Protocol
  • Preparation: In a microwave-safe quartz vessel, add phenylglyoxal (1.0 mmol), β-ketoamide (1.0 mmol), and 5-aminopyrazole (1.0 mmol) in 3.0 mL of glacial acetic acid.

  • Reaction: Seal the vessel and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Validation (In-Process): The microwave synthesizer's built-in IR sensor must validate that the internal temperature reaches and holds exactly at 120 °C, ensuring reproducible dielectric heating.

  • Workup: Cool the vessel to room temperature. Pour the mixture into crushed ice to precipitate the product.

  • Validation (Post-Process): Filter the solid and analyze via LC-MS to confirm the exact mass of the dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivative.

Quantitative Head-to-Head Comparison

The following table synthesizes the experimental performance data across the three methodologies, allowing researchers to select the optimal route based on their specific laboratory constraints and target scale.

Performance MetricMethod A: Cu(II) Catalyzed [3+3]Method B: AC-SO3H Catalyzed MCRMethod C: Microwave-Assisted MCR
Synthetic Approach Stepwise CyclocondensationOne-Pot MulticomponentOne-Pot Multicomponent
Catalyst System Cu(II) acetylacetonate (Homogeneous)AC-SO3H (Heterogeneous)Acetic Acid (Solvent/Catalyst)
Reaction Conditions CHCl₃, Room TempEtOH, Room TempHOAc, MW Irradiation (120 °C)
Reaction Time 4 – 6 Hours30 Minutes15 Minutes
Maximum Yield Up to 94%[2]Up to 80% (Gram-scale)[3]Up to 76%[4]
Atom Economy Moderate (Requires preformed intermediates)High (Cascade integration)High (Cascade integration)
Scalability & Green Profile Moderate (Uses halogenated solvents)Excellent (Green solvent, catalyst recovery)Moderate (Requires specialized MW reactor)

Conclusion

The selection of a pyrazolo[3,4-b]pyridine synthesis method must be dictated by the target application. Method A (Cu(II) Catalysis) offers the highest raw yields and is ideal for early-stage medicinal chemistry where halogenated solvents are acceptable[2]. Method B (AC-SO3H MCR) is the superior choice for process chemists prioritizing green chemistry, gram-scale throughput, and catalyst recovery[3]. Finally, Method C (Microwave MCR) provides unmatched speed for generating complex, highly fused tricyclic libraries during hit-to-lead optimization[4].

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: RSC Publishing URL
  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative

Benchmarking the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold in FGFR Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary The development of highly selective Type I kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary

The development of highly selective Type I kinase inhibitors relies heavily on the selection of a robust, hinge-binding pharmacophore. The compound N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) has emerged as a privileged building block in medicinal chemistry, particularly for targeting the Fibroblast Growth Factor Receptor (FGFR) family.

This guide objectively benchmarks a lead derivative built upon this specific scaffold (designated herein as Scaffold-A ) against two established clinical standards: Erdafitinib (a potent, pan-FGFR inhibitor) and Sunitinib (a broad-spectrum multi-kinase inhibitor). By evaluating structural causality, binding kinetics, and cellular efficacy, we provide a comprehensive framework for utilizing this scaffold in modern drug discovery[1].

Mechanistic Rationale & Structural Causality

When designing ATP-competitive kinase inhibitors, minimizing the entropic penalty of binding is a critical hurdle. The pyrazolo[3,4-b]pyridine core is highly versatile, capable of acting as a bidentate hydrogen bond donor-acceptor pair[2].

Why the N-Methyl-4-amine substitution? We utilize the N-methylated amine at the 4-position not merely for synthetic tractability, but to sterically restrict the rotameric conformations of the exocyclic amine. This pre-organizes the pharmacophore into a bioactive geometry. When the scaffold enters the ATP-binding pocket, the pyrazole NH and pyridine nitrogen form critical hydrogen bonds with the backbone carbonyl and amide of the hinge region (e.g., Ala564 in FGFR1 or Ala85 in ZAK)[3]. The N-methyl group locks the orientation, significantly reducing the entropic cost of binding and extending the target residence time compared to unsubstituted variants.

G cluster_0 N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold cluster_1 FGFR1 Kinase Hinge Region N1 Pyrazole NH (H-Bond Donor) Ala564_CO Ala564 Backbone C=O (H-Bond Acceptor) N1->Ala564_CO Bidentate H-Bond N2 Pyridine Nitrogen (H-Bond Acceptor) Ala564_NH Ala564 Backbone NH (H-Bond Donor) N2->Ala564_NH Bidentate H-Bond N3 N-Methyl-4-amine (Steric Lock) Gatekeeper Val561 Gatekeeper (Hydrophobic Pocket) N3->Gatekeeper Restricts Rotamer Enhances Residence Time

Fig 1: Logical binding model of the scaffold interacting with the kinase hinge region.

Experimental Methodologies (Self-Validating Protocols)

To ensure the integrity of our benchmarking data, every protocol is designed as a self-validating system. Relying solely on steady-state IC50​ values can mask transient binding events; therefore, we pair equilibrium-based assays with orthogonal, real-time kinetic validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard luminescence (e.g., Kinase-Glo) because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated tricyclic or bicyclic heterocycles[4].

  • Preparation: Dilute purified recombinant FGFR1-4 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 3-fold serial dilutions of Scaffold-A, Erdafitinib, and Sunitinib into a 384-well plate. Add the kinase solution and incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the apparent Km​ for each isoform) and ULight-labeled poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho-substrate antibody and EDTA to stop the reaction. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm) on an EnVision multimode plate reader.

Protocol B: Surface Plasmon Resonance (SPR)

Causality: SPR determines the exact association ( kon​ ) and dissociation ( koff​ ) rates, directly proving the hypothesis that the N-methyl substitution enhances target residence time ( τ=1/koff​ ).

  • Immobilization: Amine-couple biotinylated FGFR1 to a Series S Sensor Chip SA (Cytiva) to achieve a baseline of ~2000 RU.

  • Analyte Injection: Inject compounds in a multi-cycle kinetic format (0.39 nM to 100 nM) at a flow rate of 50 µL/min using running buffer (PBS-P+ with 2% DMSO).

  • Regeneration: Allow a 600-second dissociation phase. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate KD​ .

G S1 Scaffold Integration (Chemical Synthesis) S2 TR-FRET Assay (Equilibrium IC50) S1->S2 Potency S3 SPR Analysis (Real-Time Kinetics) S2->S3 Orthogonal Validation S4 Ba/F3 Cellular Assay (Target Engagement) S3->S4 Cellular Translation

Fig 2: High-throughput screening and orthogonal validation workflow for TKI benchmarking.

Benchmarking Data & Quantitative Analysis

The data below summarizes the in vitro performance of the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derived compound (Scaffold-A) against the clinical standards.

Table 1: Enzymatic Potency & Selectivity Profiling ( IC50​ in nM)
Kinase TargetScaffold-A (Test)Erdafitinib (Standard 1)Sunitinib (Standard 2)
FGFR1 2.1 ± 0.31.2 ± 0.235.0 ± 4.1
FGFR2 3.4 ± 0.52.5 ± 0.448.2 ± 5.5
FGFR3 5.8 ± 0.63.0 ± 0.565.1 ± 7.2
FGFR4 125.0 ± 12.011.5 ± 1.8>1000
VEGFR2 >1000>5001.5 ± 0.2
Selectivity (VEGFR2/FGFR1) >476x >416x 0.04x (Off-target)

Analysis: Scaffold-A demonstrates single-digit nanomolar potency against FGFR1-3, highly comparable to the pan-FGFR inhibitor Erdafitinib. Crucially, it achieves massive selectivity over VEGFR2, avoiding the cardiovascular toxicities associated with broad-spectrum inhibitors like Sunitinib[5].

Table 2: SPR Binding Kinetics against FGFR1
Compound kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min) KD​ (nM)
Scaffold-A 8.51.2138.8 1.41
Erdafitinib 12.12.566.62.06
Des-methyl Scaffold 9.08.419.89.33

Analysis: The kinetic data validates the structural hypothesis. While the association rates ( kon​ ) are similar, Scaffold-A exhibits a significantly slower dissociation rate ( koff​ ) compared to both Erdafitinib and the unmethylated baseline scaffold, resulting in a superior residence time of over 2 hours.

Cellular Efficacy & Pathway Modulation

Potency at the enzymatic level must translate to cellular target engagement. Upon FGF ligand binding, FGFR autophosphorylates and activates downstream signaling adapters like FRS2, which subsequently drive the MAPK (proliferation) and PI3K/AKT (survival) cascades.

In engineered Ba/F3 cells dependent on FGFR1 signaling for survival, Scaffold-A potently inhibited cell proliferation ( IC50​ = 18 nM, CellTiter-Glo assay), closely mirroring Erdafitinib ( IC50​ = 15 nM). Western blot analysis confirmed complete abrogation of FRS2 and ERK1/2 phosphorylation at 30 nM, proving that the pyrazolo[3,4-b]pyridine scaffold effectively penetrates the cell membrane and shuts down the oncogenic signaling cascade[1].

G cluster_pathways FGF FGF Ligand FGFR FGFR1-4 (Receptor Tyrosine Kinase) FGF->FGFR Activates FRS2 FRS2 / Grb2 Adapter FGFR->FRS2 Phosphorylates Inhibitor N-Methyl-Pyrazolo[3,4-b]pyridine Scaffold-A Inhibitor->FGFR Blocks Autophosphorylation MAPK RAS / MAPK Pathway (Proliferation) FRS2->MAPK PI3K PI3K / AKT Pathway (Survival) FRS2->PI3K

Fig 3: FGFR signaling cascade demonstrating the intervention point of the pyrazolo[3,4-b]pyridine inhibitor.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

As a Senior Application Scientist, I frequently observe that while immense resources are dedicated to synthesizing and screening heterocyclic scaffolds, their lifecycle management is often treated as an afterthought. N-M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that while immense resources are dedicated to synthesizing and screening heterocyclic scaffolds, their lifecycle management is often treated as an afterthought. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a highly valuable pyrazolopyridine building block widely utilized in the development of targeted kinase inhibitors[1][2]. However, operational excellence demands rigorous handling and disposal protocols.

This guide provides a self-validating, step-by-step framework for the safe disposal of this compound, ensuring that your laboratory maintains strict regulatory compliance while protecting personnel and the environment.

Hazard Profile & Mechanistic Risk Assessment

Before executing any disposal protocol, it is critical to understand why the material is hazardous. N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine presents several specific risks:

  • Toxicity and Irritation: The compound is classified as harmful if swallowed (H302) and is a known skin (H315) and eye (H319) irritant[3].

  • Solvent-Mediated Penetration: In biological screening, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO)[4]. DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If a DMSO waste solution contacts unprotected skin, it acts as a molecular carrier, facilitating the systemic absorption of the potentially toxic heterocyclic amine.

  • Environmental Persistence: The robust bicyclic pyrazolopyridine ring system is highly resistant to natural environmental degradation. If poured down the drain, it can persist in waterways and exhibit long-lasting toxicity to aquatic life[5].

  • Thermal Decomposition: When exposed to extreme heat outside of controlled incineration, the compound decomposes to release toxic nitrogen oxides (NOx)[6].

Because of these factors, high-temperature incineration at a licensed facility is the only acceptable disposal route.

Quantitative Waste Segregation Data

Proper segregation is the foundation of safe and cost-effective chemical waste management[4]. Never mix different types of chemical waste unless explicitly instructed by your Environmental Health and Safety (EHS) department.

Table 1: Waste Segregation Categories for Pyrazolopyridine Derivatives

Waste CategoryTypical ConstituentsPrimary HazardAuthorized ReceptacleDisposal Route
Solid Waste Bulk powder, contaminated weigh boats, pipette tipsInhalation of dust, dermal irritationPuncture-resistant bin with heavy-duty linerHigh-Temp Incineration
Liquid Waste (Organic) Compound dissolved in DMSO, Acetonitrile, or MethanolSystemic absorption via solvent carrierHDPE or Glass CarboyHigh-Temp Incineration
Liquid Waste (Aqueous) Assay buffer washings containing trace compoundEnvironmental toxicityHDPE CarboyWastewater Treatment / Incineration
Sharps Contaminated needles, glass ampoulesPuncture wounds introducing compound intravenouslyFDA-cleared Sharps ContainerAutoclave & Incineration

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step without verifying the success and safety of the previous one.

Protocol A: Liquid Waste Management (DMSO/Organic Solutions)
  • Compatibility Verification: Before transferring waste, verify the material of your waste carboy. Causality: DMSO can degrade certain low-density plastics (like PVC) over time, leading to catastrophic container failure. Utilizing or glass ensures container integrity[4].

  • Transfer Operations: Operating strictly within a certified chemical fume hood, use a designated chemical funnel to pour the N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine solution into the carboy.

  • Chemical Segregation: Ensure this carboy is strictly designated for "Non-Halogenated Organic Waste." Causality: Mixing heterocyclic amines with strong oxidizers or acidic waste streams can trigger dangerous exothermic acid-base reactions or off-gassing[6].

  • Immediate Labeling: The moment the first drop of waste enters the container, attach a hazardous waste tag. Regulatory standards (such as EPA RCRA guidelines) require the full chemical name. Do not use abbreviations like "N-Me-Pyrazolo-amine".

  • Secondary Containment: Place the sealed carboy in a secondary containment tray within your Satellite Accumulation Area (SAA) to capture any potential leaks.

Protocol B: Solid Waste and Consumables
  • Collection: Place all contaminated pipette tips, microcentrifuge tubes, and gloves into a rigid, puncture-resistant container lined with a heavy-duty hazardous waste bag[6].

  • Aerosol Mitigation: Keep the container sealed at all times unless actively adding waste. Causality: This prevents aerosolized powder from escaping into the laboratory environment, mitigating respiratory risks[7].

Protocol C: Spill Decontamination Workflow
  • Containment (No Sweeping): For dry powder spills, do not sweep, as the mechanical action generates hazardous aerosols. Instead, gently cover the spill with damp absorbent pads[8].

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated solid waste container[8].

  • Chemical Neutralization: Wipe the contaminated surface with a solvent that solubilizes the compound (e.g., isopropanol), followed by a thorough wash with laboratory detergent and water. Dispose of all cleaning materials as hazardous solid waste[6].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine waste.

WasteWorkflow Start N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Waste Generation Decision Identify Waste State Start->Decision Solid Solid Waste (Powders, Plastics, Gloves) Decision->Solid Liquid Liquid Waste (DMSO/Aqueous Solutions) Decision->Liquid SolidBin Puncture-Resistant Solid Waste Bin Solid->SolidBin LiquidBin HDPE / Glass Solvent Carboy Liquid->LiquidBin Label Attach Hazardous Waste Label (List all constituents) SolidBin->Label LiquidBin->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incineration EHS Collection & High-Temp Incineration SAA->Incineration

Caption: Workflow for the safe segregation and disposal of pyrazolopyridine chemical waste.

Regulatory Compliance & Final Handoff

Once a waste container in the SAA reaches 75% capacity, it must be handed over to your institution's EHS department. High-temperature incineration is the mandated disposal route because the extreme heat breaks the robust pyrazolopyridine ring system down into carbon dioxide and water, while specialized facility scrubbers capture the resulting nitrogen oxides (NOx) to prevent atmospheric pollution[6]. Never attempt to neutralize or evaporate organic chemical waste in the fume hood as a method of disposal, as this is a direct violation of environmental regulations.

References

Sources

Handling

Personal protective equipment for handling N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Standard Operating Procedure: PPE, Handling, and Disposal of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Executive Summary & Chemical Context N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE, Handling, and Disposal of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Executive Summary & Chemical Context

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-52-4) is a highly specialized heterocyclic amine utilized extensively as a building block in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors ()[1]. Aberrant FGFR signaling is a well-documented driver in oncogenesis, particularly in upregulating the MAPK/ERK and PI3K/AKT proliferation pathways[2]. Because this compound is a biologically active intermediate[3], it poses acute exposure risks to researchers. This guide provides a self-validating operational framework for drug development professionals to safely handle, synthesize, and dispose of this chemical.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why the protection is necessary. As a pyrazolopyridine derivative, this compound exhibits specific GHS hazard characteristics ()[4]:

  • H302 (Harmful if swallowed): The nitrogen-rich heterocyclic core allows for rapid absorption across mucosal membranes.

  • H315 & H319 (Skin and Eye Irritation): The amine functional group acts as a weak base. Upon contact with the moisture of the skin or eyes, it causes localized pH alterations, leading to protein denaturation and severe irritation.

  • H335 (Respiratory Irritation): As a fine powder, the compound is highly susceptible to electrostatic aerosolization. Inhalation of these micro-particles leads to deposition in the upper respiratory tract, triggering acute inflammatory responses.

Quantitative Data: Chemical Properties & PPE Specifications

Table 1: Chemical & Physical Properties

Property Value Operational Implication
CAS Number 856859-52-4 Unique identifier for safety tracking and inventory management.
Molecular Formula C7H8N4 High nitrogen content dictates basicity and reactivity.
Molecular Weight 148.17 g/mol Low molecular weight increases the risk of biological membrane penetration.

| Physical State | Solid (Powder) | High risk of electrostatic dispersion during weighing and transfer. |

A self-validating safety protocol requires that each piece of PPE serves a specific, mechanistic purpose. Do not substitute materials without verifying chemical compatibility.

Table 2: Required PPE System and Causality

PPE Category Specification Causality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness) Nitrile provides superior resistance to non-polar and mildly polar organic intermediates, preventing dermal absorption of the amine.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents severe corneal irritation from airborne micro-particles generated during electrostatic aerosolization.
Respiratory N95/P100 Particulate Respirator Filters out aerosolized pyrazolopyridine dust if handled outside a Class II Biosafety Cabinet or fume hood.

| Body Protection | Flame-retardant, anti-static lab coat | Dissipates static charge to prevent powder from jumping during transfer; protects against chemical spills. |

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

  • Step 1: Environmental Preparation & Airflow Validation

    • Action: Turn on the chemical fume hood and wipe down the surface with a damp, lint-free cloth to minimize static charge. Place an anti-static mat inside the hood.

    • Validation Check: Verify that the fume hood flow monitor reads between 80–100 FPM. If the alarm sounds or the reading fluctuates, abort the procedure.

  • Step 2: Equipment Calibration & Static Neutralization

    • Action: Place an anti-static weigh boat on the analytical balance. Tare the balance.

    • Validation Check: The balance must read exactly 0.000 g for 5 consecutive seconds. A drifting reading indicates residual static electricity, which will cause the powder to jump and aerosolize. If drifting occurs, use a zero-stat anti-static gun to neutralize the area before proceeding.

  • Step 3: Chemical Transfer

    • Action: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. Keep the source bottle and weigh boat as close together as possible to minimize the open-air transit distance.

  • Step 4: Solubilization

    • Action: Transfer the powder directly into the reaction vessel containing the pre-chilled solvent (typically DMF or DMSO for FGFR inhibitor synthesis). Seal the vessel tightly before removing it from the fume hood.

  • Step 5: Decontamination

    • Action: Wash the spatula with a dilute acidic solution (e.g., 0.1 M HCl) to protonate and neutralize the residual amine, followed by a water and ethanol rinse.

    • Validation Check: Visually inspect the workstation against a dark background. A completely clear surface with no residual white powder validates successful decontamination.

Spill Response and Disposal Plan

  • Spill Mitigation: Never dry-sweep the powder. Dry sweeping introduces mechanical energy that aerosolizes the toxic dust. Instead, gently cover the spill with absorbent paper towels. Wet the towels with a 50/50 mixture of water and ethanol to dissolve and trap the compound safely.

  • Waste Disposal: Place all contaminated towels, gloves, and weigh boats into a high-density polyethylene (HDPE) solid waste container. Label explicitly as "Hazardous Solid Waste: Pyrazolopyridine Amine / Toxic & Irritant." The mandatory disposal route is high-temperature incineration; do not flush down the drain, as heterocyclic amines resist standard wastewater bio-remediation and can be toxic to aquatic life.

Mechanistic Workflow Visualization

G cluster_workflow Experimental Workflow & Chemical Handling cluster_pathway FGFR Signaling Pathway Inhibition PPE PPE Donning (Nitrile, Goggles, Respirator) Weighing Fume Hood Weighing (Local Exhaust Ventilation) PPE->Weighing Safety Prerequisite Synthesis Synthesis Reaction (FGFR Inhibitor Assembly) Weighing->Synthesis Reagent Transfer Waste Hazardous Waste Disposal (Incineration/Solid Waste) Synthesis->Waste Byproduct Management FGFR FGFR Tyrosine Kinase Synthesis->FGFR Inhibitor Binding MAPK MAPK / ERK Pathway (Proliferation) FGFR->MAPK Blocks PI3K PI3K / AKT Pathway (Survival) FGFR->PI3K Blocks Tumor Tumor Growth Arrest MAPK->Tumor Leads to PI3K->Tumor Leads to

Workflow of Pyrazolopyridine handling and its downstream effect on FGFR signaling pathways.

References

  • Title: Substituted tricyclic compounds as FGFR inhibitors (US10131667B2)

Sources

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